2-Methylpyridine-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMYNQPIICYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602581 | |
| Record name | (2-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899436-71-6 | |
| Record name | (2-Methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methylpyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a core synthetic method for 2-Methylpyridine-3-boronic acid, an important organic intermediate. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Core Synthesis Overview
The primary and well-documented method for the synthesis of this compound involves a lithium-halogen exchange reaction with 3-bromo-2-methylpyridine, followed by borylation with an appropriate boron-containing electrophile, typically triisopropyl borate. This approach offers a direct route to the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a representative experimental protocol.[1]
| Parameter | Value | Molar Equivalent |
| Starting Material | ||
| 3-bromo-2-methylpyridine | 4.00 g (23 mmol) | 1.0 |
| Reagents | ||
| Triisopropyl borate | 6.40 mL (28 mmol) | ~1.22 |
| n-Butyllithium | 17 mL of 1.6 M solution in hexanes (28 mmol) | ~1.22 |
| Solvent | ||
| Toluene/THF (4:1 mixture) | 50 mL | - |
| Product | ||
| This compound | 2.10 g (yellow oil) | - |
| Yield | ~66.5% | - |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.[1]
Materials:
-
3-bromo-2-methylpyridine
-
Triisopropyl borate
-
n-Butyllithium (1.6 M in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane
-
Sodium sulfate
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a solution of 3-bromo-2-methylpyridine (4.00g, 23 mmol) and triisopropyl borate (6.40 mL, 28 mmol) is prepared in a 4:1 mixture of toluene and THF (50 mL).
-
Lithiation: The solution is cooled to -78°C, and n-butyllithium (17 mL, 28 mmol) is added dropwise.
-
Warming: The reaction mixture is then warmed to -70°C over a period of 30 minutes and subsequently allowed to warm to room temperature (20°C).
-
Quenching and pH Adjustment: The reaction is quenched by the addition of 2 M HCl to adjust the pH to 1. Water (20 mL) is added to the mixture.
-
Extraction (I): The mixture is extracted with toluene. The aqueous layer is separated.
-
Neutralization and Extraction (II): The aqueous layer is neutralized with 1 M NaOH and then extracted with dichloromethane.
-
Isolation: The aqueous layer is concentrated to dryness, yielding a white solid which is then washed with dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 2.10g of this compound as a yellow oil.
Synthesis Workflow
Alternative Synthetic Strategies
While the lithiation-borylation of 3-bromo-2-methylpyridine is a primary method, other general approaches for the synthesis of pyridinylboronic acids could potentially be adapted for this compound. These include:
-
Palladium-Catalyzed Cross-Coupling: This method would involve the reaction of a di-boron reagent, such as bis(pinacolato)diboron, with 3-halo-2-methylpyridine in the presence of a palladium catalyst and a suitable ligand.
-
Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, deprotonation at the 3-position followed by quenching with a boron electrophile could be a viable route.
Further research and experimental validation would be necessary to optimize these alternative pathways for the specific synthesis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methylpyridine-3-boronic acid. It is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.
Core Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of the cited values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈BNO₂ | [1][2] |
| Molecular Weight | 136.94 g/mol | [1][2] |
| CAS Number | 899436-71-6 | [1] |
| Appearance | Solid | [2][3] |
| Boiling Point | 303.6°C at 760 mmHg (Predicted) | [1][4] |
| Flash Point | 137.4°C (Predicted) | [1][4] |
| Density | 1.18 g/cm³ (Predicted) | [1][4] |
| Melting Point | No data available | [1] |
| Solubility | No data available | [1] |
| pKa | No data available | |
| Storage Temperature | 2-8°C | [3] |
Stability and Reactivity
This compound is generally stable under normal conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Incompatible materials include strong oxidizing agents and strong acids.[5] Hazardous decomposition products upon burning can include carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5]
Pyridinylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] However, the reactivity of 2-pyridyl boron derivatives can be challenging due to the nitrogen atom's proximity to the reaction center, which can interfere with the catalyst.[8] These compounds can also be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[8]
Experimental Protocols
Given the absence of specific experimental data for several key physical properties of this compound, the following sections detail generalized protocols for their determination.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus like a Mel-Temp).
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[9]
-
Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[12]
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of test tubes.[13]
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of a selected solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube in small portions.[13]
-
Observation: After each addition, the tube is vigorously agitated.[13] The solubility is observed and can be categorized as "soluble," "partially soluble," or "insoluble."
-
Acid-Base Solubility: For water-insoluble compounds, solubility tests in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃) can provide insights into the compound's functional groups.[14][15] Solubility in dilute acid suggests a basic functional group (like the pyridine nitrogen), while solubility in dilute base indicates an acidic functional group (the boronic acid).[14][15]
-
Quantitative Measurement: For a more precise measurement, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in a known amount of the solvent is then determined by methods such as gravimetric analysis after solvent evaporation or by spectroscopic techniques.
pKa Determination
The pKa value indicates the acidity of the boronic acid and the basicity of the pyridine nitrogen. This is a critical parameter for understanding its reactivity and its behavior in biological systems. UV-Vis spectrophotometry is a common method for determining the pKa of compounds with a chromophore.[16]
Methodology: UV-Vis Spectrophotometric Titration
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning a range around the expected pKa are prepared.[16]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer solution to create a series of samples with the same total compound concentration but different pH values.[16]
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded.[17] The absorbance at one or more wavelengths where the absorbance changes significantly with pH is monitored.[17]
-
Data Analysis: The absorbance values are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the inflection point, which corresponds to the pKa of the ionizable group.[18] Equations such as the Henderson-Hasselbalch equation can be used for the calculation.[19]
Visualizations: Workflows and Reaction Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental and reaction workflows relevant to this compound.
Caption: A generalized workflow for the qualitative determination of a compound's solubility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 4. This compound, CAS No. 899436-71-6 - iChemical [ichemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
- 12. pennwest.edu [pennwest.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
An In-Depth Technical Guide to the Structure Elucidation of 2-Methylpyridine-3-boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Methylpyridine-3-boronic acid. Given the limited availability of published, comprehensive experimental data for this compound, this guide will utilize Pyridine-3-boronic acid as a primary reference compound. The structural and spectroscopic data for this closely related analogue will be presented in detail, followed by a discussion of the anticipated influence of the 2-methyl substituent on the spectroscopic and crystallographic characteristics of the target molecule, this compound. This approach offers a robust framework for researchers to understand and predict the structural features of this important synthetic building block.
Introduction
This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The pyridine moiety offers a handle for modulating solubility and pharmacokinetic properties, while the boronic acid functional group provides the reactive center for palladium-catalyzed cross-coupling. The presence of the methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting its reactivity and the properties of the resulting coupled products.
Accurate structural elucidation is paramount for ensuring the identity, purity, and reactivity of this compound in these applications. This guide outlines the key analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₆H₈BNO₂ |
| Molecular Weight | 136.94 g/mol |
| IUPAC Name | (2-methylpyridin-3-yl)boronic acid |
| CAS Number | 899436-71-6 |
| SMILES String | Cc1ncccc1B(O)O |
| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N |
Synthesis of Pyridine-3-boronic Acid (Representative Protocol)
A common and effective method for the synthesis of pyridinylboronic acids is through a lithium-halogen exchange reaction followed by borylation. The following protocol for the synthesis of the parent compound, Pyridine-3-boronic acid, is adapted from a procedure reported in Organic Syntheses.[1]
Experimental Protocol:
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Isopropyl acetate
Procedure:
-
A solution of 3-bromopyridine and triisopropyl borate is prepared in a mixture of toluene and THF.
-
The solution is cooled to a low temperature (typically between -40 °C and 0 °C).
-
n-Butyllithium is added dropwise to the cooled solution. The rapid lithium-halogen exchange generates 3-lithiopyridine, which is immediately trapped by the triisopropyl borate in the reaction mixture.[1]
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is separated, and the pH is adjusted with NaOH to precipitate the product.
-
The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield pyridine-3-boronic acid as a white solid.[1]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for Pyridine-3-boronic acid.
Spectroscopic and Crystallographic Characterization (Pyridine-3-boronic acid as a model)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For pyridinylboronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative.
Expected ¹H NMR Data for Pyridine-3-boronic acid:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.64 | br s | - |
| H-6 | ~8.50 | m | - |
| H-4 | ~8.38 | br s | - |
| H-5 | ~7.65 | br s | - |
| B(OH)₂ | variable | br s | - |
Note: Data is based on a spectrum in CD₃OD. Chemical shifts and multiplicities can vary with solvent and concentration.[2]
Expected ¹³C NMR Data for Pyridine-3-boronic acid:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-6 | ~149 |
| C-4 | ~144 |
| C-5 | ~129 |
| C-3 (C-B) | ~130 (often broad or unobserved) |
Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.
Expected ¹¹B NMR Data for Pyridine-3-boronic acid:
A single, broad resonance is expected in the range of δ 28-32 ppm, which is characteristic of a trigonal planar boronic acid.[3]
Influence of the 2-Methyl Group on the NMR Spectra of this compound:
-
¹H NMR: The introduction of a methyl group at the 2-position would lead to a singlet integrating to 3H in the upfield region (typically δ 2.0-2.5 ppm). The aromatic protons would show a different splitting pattern and chemical shifts due to the electronic and steric influence of the methyl group. Specifically, the H-4, H-5, and H-6 protons would be expected.
-
¹³C NMR: An additional signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the pyridine ring carbons would also be altered.
-
¹¹B NMR: The chemical shift is not expected to change significantly.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Assign the signals to the respective nuclei in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for Pyridine-3-boronic acid:
| Ion | m/z (calculated) |
| [M+H]⁺ | 124.0564 |
| [M-H₂O+H]⁺ | 106.0458 |
Note: Boronic acids can readily dehydrate in the mass spectrometer.
Influence of the 2-Methyl Group on the Mass Spectrum of this compound:
The molecular ion peak ([M+H]⁺) would be shifted to a higher m/z value corresponding to the increased molecular weight (138.0720). The fragmentation pattern may also be influenced by the presence of the methyl group, potentially leading to fragments arising from the loss of a methyl radical.
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to determine the m/z of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, the general procedure for obtaining one is as follows.
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Workflow for Structure Elucidation:
Caption: General workflow for structure elucidation.
Applications in Drug Development
This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. These structural motifs are prevalent in many biologically active molecules. The introduction of the 2-methylpyridine moiety can enhance metabolic stability, improve solubility, and provide a key interaction point with biological targets.
Signaling Pathway Diagram (Illustrative Example):
The following diagram illustrates a hypothetical scenario where a drug candidate synthesized using this compound inhibits a key kinase in a cancer signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
References
An In-depth Technical Guide to (2-Methylpyridin-3-yl)boronic Acid (CAS Number: 899436-71-6)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
(2-Methylpyridin-3-yl)boronic acid, identified by CAS number 899436-71-6, is a heterocyclic organoboron compound. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its structure incorporates a pyridine ring, a methyl group, and a boronic acid functional group, making it a valuable reagent for introducing the 2-methylpyridin-3-yl moiety into more complex molecular architectures.
| Identifier | Value |
| CAS Number | 899436-71-6 |
| IUPAC Name | (2-Methylpyridin-3-yl)boronic acid |
| Synonyms | 2-Methyl-3-pyridinylboronic acid, 2-Picoline-3-boronic acid |
| Molecular Formula | C₆H₈BNO₂ |
| Molecular Weight | 136.94 g/mol [1] |
| SMILES | CC1=C(B(O)O)C=CC=N1 |
| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known physicochemical properties of (2-methylpyridin-3-yl)boronic acid is presented below. It is typically a solid at room temperature.
| Property | Value | Reference |
| Physical Form | Solid | |
| Boiling Point | 303.6 °C at 760 mmHg | [1] |
| Density | 1.18 g/cm³ | [1] |
| Flash Point | 137.4 °C | [1] |
| pKa | Boronic acids generally have a pKa of ~9, forming tetrahedral boronate complexes with a pKa of ~7. The exact pKa for this specific compound is not readily available. | [2] |
| Solubility | Data for this specific compound is limited. Boronic acids, in general, exhibit low solubility in water, which can be influenced by pH and the presence of diols. They are often soluble in organic solvents like DMSO and methanol. | [3] |
Synthesis and Experimental Protocols
(2-Methylpyridin-3-yl)boronic acid is primarily synthesized via a lithium-halogen exchange reaction followed by borylation.
Synthesis of (2-Methylpyridin-3-yl)boronic Acid
A common synthetic route involves the reaction of 3-bromo-2-methylpyridine with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Workflow:
Caption: Synthesis workflow for (2-methylpyridin-3-yl)boronic acid.
Detailed Protocol:
-
To a solution of 3-bromo-2-methylpyridine and triisopropyl borate in a toluene/THF solvent mixture at -78 °C, n-butyllithium is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
The reaction is quenched by the addition of hydrochloric acid to adjust the pH to 1.
-
The aqueous layer is separated and neutralized with sodium hydroxide.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (2-methylpyridin-3-yl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
(2-Methylpyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming C-C bonds. This reaction is instrumental in the synthesis of various pharmaceutical intermediates.
General Experimental Workflow for Suzuki-Miyaura Coupling:
References
An In-depth Technical Guide to 2-Methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methylpyridine-3-boronic acid, a versatile heterocyclic building block essential in modern synthetic and medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Core Molecular Data
This compound is a stable, solid organoboron compound. Its key physicochemical properties are summarized below, providing a foundational dataset for its application in chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 136.94 g/mol | |
| Empirical Formula | C₆H₈BNO₂ | |
| CAS Number | 899436-71-6 | N/A |
| Physical Form | Solid | |
| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N | |
| SMILES String | Cc1ncccc1B(O)O |
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[1] The pyridine moiety, in particular, is a key structural motif in numerous approved drugs.
Representative Reaction Yields
The efficiency of Suzuki-Miyaura couplings is highly dependent on the specific substrates, catalyst, base, and solvent system used. While specific data for this compound is not extensively tabulated in single sources, the following table presents representative yields for the coupling of various aryl halides with different aryl boronic acids, illustrating the typical performance of such reactions under optimized conditions.
| Aryl Halide (1.0 mmol) | Boronic Acid (1.1 mmol) | Catalyst (0.6 mol%) | Base (1.5 mmol) | Solvent (5.0 mL) | Temperature (°C) | Isolated Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 98 |
| Bromobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 96 |
| 4-Bromoanisole | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 92 |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 94 |
| Iodobenzene | 4-Tolylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 97 |
| Iodobenzene | 4-Methoxyphenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 96 |
Table adapted from representative data for Suzuki-Miyaura reactions.[2] Yields are for illustrative purposes and will vary based on specific substrates and conditions.
Experimental Protocols
The following section details a generalized, yet comprehensive, experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a pyridine boronic acid like this compound. This protocol is a starting point and may require optimization for specific substrates and scales.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Visualized Experimental Workflow
The logical flow of the Suzuki-Miyaura coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.
Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.
This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the core properties and applications of this compound. The provided data and protocols offer a starting point for the successful integration of this valuable reagent into synthetic workflows.
References
Stability and Storage of 2-Methylpyridine-3-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
2-Methylpyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. The stability of this reagent is a critical factor that can significantly impact the reproducibility of experimental results and the quality of the final products. This technical guide provides a comprehensive overview of the core stability and storage considerations for this compound. It summarizes key data on its stability, outlines primary degradation pathways, and offers detailed recommendations for optimal storage and handling. Furthermore, this guide presents representative experimental protocols for stability assessment and visual diagrams of degradation pathways and analytical workflows to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction to the Stability of Pyridine Boronic Acids
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] They are extensively used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] The stability of boronic acids, however, can be a significant concern, with some being notoriously unstable.[3] The stability of pyridine boronic acids is influenced by the position of the boronic acid group on the pyridine ring. While 2-pyridinylboronic acids are generally unstable due to protodeboronation, 3-pyridinylboronic acids, such as this compound, exhibit greater stability. Understanding the factors that affect the stability of this compound is crucial for its effective use in research and development.
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.[4] Environmental factors such as moisture, pH, light, and temperature can significantly impact its shelf-life and performance in chemical reactions.
Protodeboronation
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the decomposition of the boronic acid.[4] This reaction can be catalyzed by both acidic and basic conditions.[4] While boronic acids are generally more stable at a neutral pH, deviations towards acidic or basic environments can accelerate this degradation pathway.[4]
Oxidation
The boron center in boronic acids is susceptible to oxidation, which can result in the formation of boric acid and other byproducts.[4] This process can be influenced by the presence of oxidizing agents and prolonged exposure to air.[4][5]
The primary degradation pathways for boronic acids are summarized in the diagram below.
Caption: General degradation pathways for boronic acids.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on general guidelines for boronic acids and information from safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (Store below 4°C/39°F) is recommended for long-term storage.[4] Some sources suggest storage in a freezer under -20°C. | Minimizes the rate of thermal degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents oxidation of the boron center.[4] |
| Moisture | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moist air or water.[4] The compound can be hygroscopic. | Moisture can lead to hydrolysis and decomposition.[4] |
| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, protection from light is a general good practice for chemical reagents to prevent potential photodegradation. |
| pH | Maintain a neutral pH environment. | Acidic or basic conditions can catalyze protodeboronation.[4] |
| Container Material | Use well-sealed glass or other inert material containers. | Prevents reaction with the container material. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
General Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting a stability study of a boronic acid.
Caption: A typical workflow for stability assessment.
Representative HPLC Method for Boronic Acid Analysis
While a specific validated method for this compound was not found in the searched literature, a general approach for separating boronic acids by HPLC can be adapted.[6]
Objective: To develop a reversed-phase HPLC method to separate the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
Analytical column suitable for polar compounds, such as a C18 column with low silanol activity.[6][7]
Chromatographic Conditions (Starting Point):
-
Column: XSelect™ Premier HSS T3 Column or similar.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm, or scan for optimal wavelength with a PDA detector.[8]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of dilutions to establish linearity.
-
Sample Preparation for Stress Studies:
-
Acid/Base Hydrolysis: Treat the stock solution with HCl or NaOH to achieve acidic and basic conditions, respectively. Heat as necessary to accelerate degradation. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide.[5]
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures.
-
Photostability: Expose the solid compound and solutions to UV and visible light.
-
-
Analysis: Inject the prepared standards and stressed samples into the HPLC system.
-
Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is a powerful tool for identifying the structure of degradation products.[9][10][11] By comparing the NMR spectra of stressed samples with that of the parent compound, structural changes can be determined.
Enhancing Stability: The MIDA Boronate Approach
For applications where the inherent stability of a boronic acid is a concern, particularly for the less stable 2-heterocyclic boronic acids, the use of N-methyliminodiacetic acid (MIDA) boronates is a promising strategy.[3] MIDA boronates are air-stable solids that can undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions.[3][12] This in-situ generation minimizes the concentration of the free boronic acid, thereby reducing its degradation.[3] While 3-pyridinylboronic acids are generally more stable, the MIDA boronate strategy could be considered for reactions requiring prolonged heating or harsh basic conditions.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and drug development. While it is generally more stable than its 2-pyridinyl counterpart, it is susceptible to degradation via protodeboronation and oxidation. Adherence to proper storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from moisture, is essential to maintain its purity and reactivity. For quantitative stability assessment, the development of a stability-indicating HPLC method is recommended. By understanding the stability profile and implementing appropriate handling strategies, researchers can ensure the reliability and reproducibility of their results when using this important synthetic building block.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Advent of Pyridine-Based Boronic Acids: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
Pyridine-based boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their unique electronic properties and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The pyridine motif is a common feature in a vast array of biologically active compounds, and the ability to readily incorporate this heterocycle through robust and efficient methods is of paramount importance.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and application of pyridine-based boronic acids, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Synthetic Strategies for Pyridine-Based Boronic Acids
The synthesis of pyridine-based boronic acids has evolved significantly, with several key methods being developed to address the challenges associated with the electron-deficient nature of the pyridine ring. The primary synthetic routes can be categorized as follows:
-
Halogen-Metal Exchange followed by Borylation: This is a foundational and widely used method for preparing pyridinylboronic acids and esters.[5] It typically involves the reaction of a halopyridine (bromo- or iodo-substituted pyridines are most common) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5][6][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation, a palladium-catalyzed cross-coupling of halopyridines with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), has become a powerful and versatile method.[8][9] This approach often offers milder reaction conditions and broader functional group tolerance compared to traditional halogen-metal exchange.
-
Directed Ortho-Metalation (DoM): For substituted pyridines, the presence of a directing group can facilitate regioselective deprotonation at the ortho position, followed by borylation. This strategy allows for the synthesis of specifically substituted pyridine boronic acids.[5]
-
Iridium- or Rhodium-Catalyzed C-H Borylation: Direct C-H activation and borylation have emerged as an atom-economical approach. These methods utilize transition metal catalysts to directly convert C-H bonds on the pyridine ring into C-B bonds, avoiding the need for pre-functionalized starting materials.[5]
-
[4+2] Cycloaddition: This method represents a more specialized approach for the construction of the pyridine ring itself with a boron functionality already incorporated.[5]
The choice of synthetic method depends on several factors, including the desired substitution pattern on the pyridine ring, the availability of starting materials, and the required scale of the reaction.
Key Applications in Organic Synthesis
The primary application of pyridine-based boronic acids lies in their utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][10] This reaction enables the formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners, providing a direct route to biaryl and related structures that are prevalent in pharmaceuticals and agrochemicals.[10][11]
The "2-pyridyl problem," which refers to the challenges associated with the Suzuki-Miyaura coupling of 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen atom, has been a significant area of research.[12][13] The development of specialized ligands and reaction conditions has largely overcome these difficulties, enabling the efficient synthesis of 2-substituted pyridines.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and application of pyridine-based boronic acids, extracted from the cited literature.
Table 1: Synthesis of Pyridine-4-boronic Acid via Halogen-Metal Exchange [6]
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Bromopyridine | 1. n-Butyllithium 2. Trimethyl borate | Tetrahydrofuran | -78 to RT | 1 (at -78), then overnight | Pyridine-4-boronic acid hydrochloride | 65 |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product |
| 2-Chloropyridine | Pyridine-3-boronic acid | Palladium(II) acetate (2 mol%) | SPhos (4 mol%) | Cesium carbonate | 1,4-Dioxane/Water | 100 | 18 | 2,3'-Bipyridine |
Note: The yield for this specific reaction was not provided in the source, but the protocol is presented as a general method for achieving high yields.[10]
Table 3: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling [14]
| Pyridyl Boronic Acid Derivative | Aryl Halide | Catalyst System | Yield (%) | Enantiomeric Excess (%) |
| 2-Chloro-3-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 63 | 99 |
| 2-Chloro-4-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 55 | 99 |
| 2-Chloro-5-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 75 | 99 |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange [7]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
The mixture is cooled to -40 °C using a dry ice/acetone bath.
-
n-Butyllithium solution (96 mL, 2.5 M in hexanes, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the temperature at -40 °C.
-
The reaction mixture is stirred for an additional 30 minutes at -40 °C.
-
The reaction is quenched by the addition of aqueous workup to yield tris(3-pyridyl)boroxin, which can be converted to the boronic acid or its pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and perform a standard aqueous work-up and purification by column chromatography.
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Routes to Pyridinylboronic Acids
Caption: Key synthetic strategies for accessing pyridine-based boronic acids.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The discovery and development of synthetic routes to pyridine-based boronic acids have profoundly impacted the fields of organic synthesis and medicinal chemistry. Their utility as versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, has enabled the efficient construction of a wide range of complex molecules. This guide has provided a comprehensive overview of the key synthetic methods, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers. The continued innovation in this area promises to further expand the synthetic chemist's toolkit, facilitating the discovery of new medicines and materials.
References
- 1. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 2-Methylpyridine-3-boronic Acid in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a crucial building block in contemporary organic chemistry. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a methyl-substituted pyridine ring, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its instrumental role in carbon-carbon bond formation and its utility in the synthesis of medicinally important compounds.
Core Properties and Synthesis
This compound (Molecular Formula: C₆H₈BNO₂) is typically an off-white to tan crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 136.94 g/mol |
| Boiling Point | 303.6 °C at 760 mmHg[2] |
| Density | 1.18 g/cm³[2] |
| CAS Number | 899436-71-6[2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the lithiation of 3-bromo-2-methylpyridine followed by quenching with a borate ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-2-methylpyridine
-
Triisopropyl borate
-
n-butyllithium (n-BuLi)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 1M
-
Dichloromethane
-
Sodium sulfate
-
Water
Procedure:
-
To a solution of 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene/THF, cooled to -78 °C, n-butyllithium (1.2 eq) is added dropwise.
-
The reaction mixture is stirred and allowed to warm to -70 °C over 30 minutes, and then gradually warmed to room temperature.
-
The reaction is quenched by the addition of 2M HCl to adjust the pH to 1.
-
Water is added, and the aqueous layer is separated and subsequently neutralized with 1M NaOH.
-
The aqueous layer is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The most prominent role of this compound in organic chemistry is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
The pyridine nitrogen in this compound can influence the reaction by coordinating to the palladium catalyst. However, the adjacent methyl group can provide steric hindrance that modulates this interaction, often leading to efficient coupling.
Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Pyridyl Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85 |
| 2-Chloropyridine-3-boronic acid | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | ~90 |
| Pyridine-3-boronic acid | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~92 |
| 2-Methylpyridine-5-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | ~88 |
Note: The yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
General Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To an oven-dried Schlenk flask is added the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules. Its structural motif is found in several compounds investigated for therapeutic applications.
Inhibitors of Phosphodiesterase 10A (PDE10A)
PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders. This compound can be utilized in the synthesis of potent PDE10A inhibitors. The pyridine moiety often plays a crucial role in binding to the active site of the enzyme.
Synthetic Pathway to PDE10A Inhibitors.
Inhibitors of the MLL1-WDR5 Interaction
The interaction between the proteins MLL1 and WDR5 is a critical target in the development of treatments for certain types of leukemia. Small molecules that can disrupt this protein-protein interaction are of significant interest. This compound serves as a key starting material for the synthesis of such inhibitors, where the resulting substituted pyridine structure is essential for potent activity.
Spectroscopic Characterization
While experimental spectra for this compound are not widely available in the public domain, the following provides an overview of the expected spectroscopic features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing boronic acid group and the electron-donating methyl group. A singlet for the methyl protons would be observed, typically in the range of 2.3-2.7 ppm. The protons on the boronic acid (-OH) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the boron will likely show a broad signal due to quadrupolar relaxation.
-
Mass Spectrometry: Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the boronic acid moiety and fragmentation of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, typically appearing as a broad band. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. A key feature would be the B-O stretching vibration.
This compound is a reagent of significant importance in modern organic synthesis. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks. Furthermore, its role as a key intermediate in the synthesis of targeted therapeutic agents, such as PDE10A and MLL1-WDR5 inhibitors, underscores its value in drug discovery and development. This guide has provided a technical overview of its synthesis, key reactions, and applications, highlighting its indispensable role for researchers and scientists in the chemical and pharmaceutical industries.
References
Commercial Availability and Synthetic Utility of 2-Methylpyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-Methylpyridine-3-boronic acid (CAS No. 899436-71-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for its role in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound and its hydrochloride salt are available from a range of chemical suppliers. Purity levels typically range from 95% to over 98%. While pricing can vary significantly between suppliers and is dependent on quantity and purity, some manufacturers, particularly those based in China, may offer competitive pricing for bulk quantities. Researchers are advised to request quotes from multiple vendors to ensure the best value.
Below is a summary of notable suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Xiamen Equation Chemical Co., Ltd. | This compound | 899436-71-6 | Industrial Grade (95%), 98% | Offers bulk quantities.[1] |
| Parchem | This compound | 899436-71-6 | Not specified | Specialty chemical supplier.[2] |
| Thermo Fisher Scientific | This compound hydrochloride | 1072952-34-1 | 97% | Sold under the Acros Organics brand. |
| Sigma-Aldrich (Merck) | This compound | 899436-71-6 | AldrichCPR | Product intended for early discovery research; analytical data not collected by the company.[3][4] |
| Capot Chemical | This compound | 899436-71-6 | Not specified | Provides basic chemical properties and safety information.[5] |
| Matrix Fine Chemicals | (2-METHYLPYRIDIN-3-YL)BORONIC ACID | 899436-71-6 | Not specified | Offers both small and large quantities.[6] |
| Sunway Pharm Ltd. | This compound | 899436-71-6 | Not specified | Lists several aliases for the compound.[7] |
| Alfa Chemistry | This compound | Not specified | Not specified | Listed as a supplier in the USA. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is via a one-step reaction from 3-bromo-2-methylpyridine and triisopropyl borate.[1]
Materials:
-
3-bromo-2-methylpyridine
-
Triisopropyl borate
-
Toluene/Tetrahydrofuran (THF) mixture (4:1)
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (HCl, 2M)
-
Sodium hydroxide (NaOH, 1M)
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene and THF.
-
Cool the mixture to -78°C.
-
Add n-butyllithium (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to -70°C over a period of 30 minutes, and then gradually warm to 20°C.
-
Adjust the pH of the solution to 1 by adding 2M HCl.
-
Add water and extract the mixture with toluene.
-
Neutralize the aqueous layer with 1M NaOH and extract with dichloromethane.
-
Concentrate the aqueous layer to dryness to obtain a solid.
-
Wash the resulting solid with dichloromethane.
-
Combine all organic layers, dry over sodium sulfate, filter, and concentrate to yield this compound.
Synthesis workflow for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol that can be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical relationship in a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery
Boronic acids are a valuable class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as Bortezomib for multiple myeloma.[5][8][9] this compound serves as a key intermediate in the synthesis of more complex molecules that can act as enzyme inhibitors. For instance, it has been used in the preparation of compounds that inhibit the WDR5-MLL1 interaction, which is relevant in some cancers, and as inhibitors of phosphodiesterase 10A for potential treatment of neurological and psychiatric disorders.[1]
The utility of this compound in these contexts stems from its ability to be incorporated into larger scaffolds through reactions like the Suzuki-Miyaura coupling, ultimately forming part of a pharmacologically active molecule.
Application of this compound in synthesizing enzyme inhibitors.
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding its mechanism.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound CAS#: 899436-71-6 [amp.chemicalbook.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[3] Pyridine moieties, in particular, are key structural motifs in numerous approved drugs.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Methylpyridine-3-boronic acid with various aryl and heteroaryl halides. The synthesis of 2-methyl-3-arylpyridines is of significant interest as these structures serve as important building blocks for novel therapeutic agents. Challenges associated with the Suzuki coupling of pyridine-containing boronic acids, such as catalyst inhibition and protodeboronation, are also addressed, with guidance on reaction optimization.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition with an aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center in a process called transmetalation. Finally, the desired biaryl product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Data Presentation: Comparison of Reaction Conditions for a Structurally Similar Substrate
Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 80 |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 75 |
Table 2: Representative Catalyst Systems for Suzuki Coupling of Pyridyl Derivatives
| Catalyst System | Ligand | Base | Solvent | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Effective for challenging couplings, including heteroaryl chlorides.[8] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | High reactivity, often allowing for lower reaction temperatures.[9] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃, Na₂CO₃ | Dioxane, Toluene/H₂O | A versatile and commonly used catalyst for a range of substrates.[10][11] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | A classical catalyst, effective for many standard Suzuki couplings.[6][7] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-methyl-3-arylpyridine product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
-
Low or No Yield: The "2-pyridyl problem," where the pyridine nitrogen coordinates to the palladium catalyst, can lead to catalyst deactivation.[4] Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this issue.[8] Additionally, ensure all reagents are pure and solvents are anhydrous and thoroughly degassed to prevent catalyst poisoning and protodeboronation.[4]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, especially in the presence of water and at elevated temperatures.[4] Using milder bases like potassium carbonate or employing anhydrous conditions can help minimize this side reaction.
-
Homocoupling: The formation of biaryl impurities from the self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[4] Rigorous degassing of all solvents and maintaining an inert atmosphere throughout the reaction is crucial.
-
Optimization of Conditions: A screening of different palladium catalysts, ligands, bases, and solvents may be necessary to identify the optimal conditions for a specific aryl halide substrate. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often beneficial for less reactive coupling partners.[4][8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyridine-3-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmacologically active molecules.[1][2] The pyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs, and its functionalization is a key strategy in the development of new therapeutic agents.[3] The presence of the methyl group at the 2-position and the boronic acid at the 3-position of the pyridine ring offers a unique substitution pattern for creating novel molecular architectures with potential therapeutic applications.
This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for key biological targets, along with experimental protocols for its synthesis and use in Suzuki-Miyaura coupling reactions.
Key Applications in Drug Discovery
This compound has emerged as a valuable reagent in the synthesis of targeted therapies, particularly in oncology and neuroscience.
Inhibitors of the WDR5-MLL1 Interaction for Cancer Therapy
The interaction between WD repeat-containing protein 5 (WDR5) and histone methyltransferase MLL1 is a critical driver in certain types of cancer, particularly mixed-lineage leukemia.[4] Small molecules that disrupt this protein-protein interaction are of significant interest as potential anti-cancer therapeutics. This compound has been used as a key building block to synthesize potent inhibitors of the WDR5-MLL1 interaction.[4] The 2-methylpyridyl group can be strategically incorporated into the inhibitor structure to occupy a key binding pocket at the protein-protein interface, leading to enhanced potency and selectivity.
Signaling Pathway:
Inhibitors of Phosphodiesterase 10A (PDE10A) for Neurological Disorders
Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling in the brain.[4] Inhibition of PDE10A has shown therapeutic potential for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This compound serves as a key synthetic intermediate for the development of potent and selective PDE10A inhibitors.[4] The 2-methylpyridyl moiety can be incorporated to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles.
Signaling Pathway:
References
Application Notes and Protocols for 2-Methylpyridine-3-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylpyridine-3-boronic acid in various cross-coupling reactions, offering detailed protocols and insights for its effective utilization in organic synthesis, particularly in the context of pharmaceutical and materials science research.
Introduction
This compound is a versatile building block in modern organic chemistry, primarily employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its pyridine scaffold is a common motif in biologically active molecules, making this reagent particularly valuable in drug discovery programs. This document outlines its application in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions, providing detailed experimental procedures and data to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound is a competent coupling partner for a variety of aryl and heteroaryl halides. A common challenge in the Suzuki-Miyaura coupling of pyridine-containing reagents is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition. This phenomenon, often referred to as the "2-pyridyl problem," can be mitigated through the careful selection of ligands, bases, and reaction conditions. Bulky, electron-rich phosphine ligands are often employed to stabilize the active palladium species and promote efficient coupling.
Quantitative Data for Suzuki-Miyaura Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different conditions.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | ~74 |
| 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~80 |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | Triisopropylphosphite (3) | KF | Dioxane | 110 | 12 | ~90 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | Triisopropylphosphite (3) | KF | Dioxane | 110 | 12 | ~73 |
Note: Yields are representative and may vary based on the specific reaction scale and purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2-Methylpyridine-3-boronic Acid: A Versatile Building Block for Advanced Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Methylpyridine-3-boronic acid has emerged as a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique structural features enable the efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Application Notes
This compound is widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridine core is a common motif in many pharmaceuticals, and the boronic acid functionality allows for versatile coupling with a wide range of (hetero)aryl halides. Two prominent areas of application are in the development of inhibitors for Phosphodiesterase 10A (PDE10A) and the disruption of the WD repeat-containing protein 5 (WDR5)-Myc interaction.
Inhibition of Phosphodiesterase 10A (PDE10A):
PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition has been identified as a promising therapeutic strategy for neurological and psychiatric disorders.[1] Molecules synthesized using this compound have shown potential as potent and selective PDE10A inhibitors. The pyridine moiety of the building block often plays a critical role in the binding of these inhibitors to the active site of the enzyme.
Disruption of the WDR5-Myc Interaction:
The interaction between WDR5 and the oncoprotein Myc is a critical driver in many human cancers. Small molecules that can disrupt this protein-protein interaction are of significant interest as potential anti-cancer therapeutics. This compound serves as a valuable scaffold in the design and synthesis of such inhibitors, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[1]
Suzuki-Miyaura Cross-Coupling Reactions: Data and Protocols
The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound, facilitating the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group. The efficiency of this reaction is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 100 | 12 | 81 |
Note: The data presented in this table are representative examples and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizing Reaction and Signaling Pathways
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Simplified PDE10A Signaling Pathway
Caption: Inhibition of PDE10A leads to increased levels of cAMP and cGMP.
Diagram 3: WDR5-Myc Interaction and Inhibition
Caption: Small molecule inhibitors can disrupt the WDR5-Myc interaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heterobiaryl structures that are central to the development of novel therapeutics targeting enzymes like PDE10A and protein-protein interactions such as WDR5-Myc. The protocols and data provided herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Methylpyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a primary focus, offering a powerful method for the formation of carbon-carbon bonds.
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis.[1] These reactions enable the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. This compound is a valuable reagent for introducing the 2-methyl-3-pyridyl moiety, a common scaffold in pharmaceuticals.[2][3]
The pyridine nitrogen in this compound introduces specific electronic properties and can present challenges, such as potential catalyst deactivation through coordination to the palladium center.[4][5] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for successful transformations.[6]
Key Applications
-
Drug Discovery: Synthesis of novel drug candidates containing the 2-methylpyridine scaffold, which is present in various biologically active compounds.[7][8]
-
Materials Science: Development of new organic materials with specific electronic and photophysical properties.
-
Agrochemicals: Creation of new pesticides and herbicides.
Suzuki-Miyaura Coupling: Data Presentation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1] The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various coupling partners, providing a strong starting point for optimization with this compound.
Table 1: General Suzuki-Miyaura Coupling Conditions for Pyridylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 16 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 24 | 75 |
Data adapted from analogous reactions in the literature and represents typical conditions that can be applied to this compound.[4][9]
Table 2: Catalyst and Ligand Selection for Challenging Couplings
| Catalyst Precursor | Ligand | Key Features | Typical Loading (mol%) |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines; good for sterically hindered substrates and catalyst stabilization.[10] | 1-5 |
| Pd₂(dba)₃ | Buchwald Ligands | Highly active catalyst systems for a broad range of substrates.[5] | 1-3 |
| Pd(PPh₃)₄ | - | A common, general-purpose catalyst, but can be less effective for pyridinic substrates due to potential deactivation.[4][11] | 3-5 |
| PdCl₂(dppf) | dppf | Effective for a variety of cross-coupling reactions. | 2-5 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degassed water via syringe.[9]
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times.[12]
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., DMF/water 10:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, base, and palladium catalyst.[12]
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
After cooling, work up the reaction as described in the general protocol.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting
-
Low Yield:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst.[4] Using bulky, electron-rich ligands like SPhos or XPhos can mitigate this.[10][13]
-
Protodeboronation: The boronic acid can be unstable, especially in the presence of aqueous bases. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4][5]
-
Inefficient Transmetalation: For electron-deficient heteroaryl compounds, transmetalation can be slow. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.[4][10]
-
-
Byproduct Formation:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed.[4]
-
Debromination/Dechlorination: This can occur as a side reaction. Optimizing the reaction temperature and time may help to minimize this.
-
For optimal results and reproducibility, it is strongly recommended to carry out these reactions under an inert atmosphere.[4] The provided protocols and data serve as a robust starting point for developing optimized procedures for specific synthetic targets in drug discovery and materials science.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-Methylpyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-methylpyridine motif in a wide range of biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1] Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals. The use of this compound allows for the direct incorporation of a 2-methylpyridine moiety, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the Suzuki-Miyaura coupling of pyridine halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[2] Careful selection of reaction conditions is therefore critical for achieving high yields and purity.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₈BNO₂ |
| Molecular Weight | 136.94 g/mol |
| Appearance | Solid |
| SMILES | Cc1ncccc1B(O)O |
| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromo-2-methylpyridine.
Materials:
-
3-bromo-2-methylpyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane
-
Sodium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
To a 50 mL solution of 3-bromo-2-methylpyridine (4.00g, 23 mmol) and triisopropyl borate (6.40 mL, 28 mmol) in a 4:1 toluene/THF (50 mL) mixture at -78°C, add n-butyllithium (17 mL, 28 mmol) dropwise.
-
The mixture is heated to -70°C within 30 minutes and then allowed to warm to 20°C.
-
Add 2M HCl to adjust the pH of the solution to 1.
-
Add water (20 mL), and extract the mixture with toluene.
-
Neutralize the aqueous layer with 1M NaOH and extract with dichloromethane.
-
Concentrate the aqueous layer to dryness, and wash the resulting white solid with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.0-3.0 mmol).
-
Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 85-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridine-based boronic acids and halides with different coupling partners, demonstrating the versatility of this reaction. While specific data for a wide range of aryl halides with this compound is not available in a single source, the presented data provides a strong indication of expected reactivity.
| Pyridine Substrate | Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 75-85 |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | 88 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene | 100 | 18 | 81[3] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene | 100 | 18 | 92[3] |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene | 100 | 18 | 80[3] |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene | 100 | 18 | 73[3] |
| 2-chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | reflux | 8 | 86[4] |
Applications in Drug Development
Biaryl compounds synthesized using this compound are valuable intermediates in the development of therapeutic agents. Two notable examples are inhibitors of Phosphodiesterase 10A (PDE10A) and the WDR5-MYC protein-protein interaction.
Inhibition of Phosphodiesterase 10A (PDE10A)
PDE10A is a phosphodiesterase enzyme highly expressed in the brain that hydrolyzes both cAMP and cGMP.[5] Dysregulation of PDE10A is implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[5] Inhibitors of PDE10A aim to increase the levels of cyclic nucleotides in neurons, thereby enhancing signaling pathways crucial for proper neuronal function.[5] Biaryl structures are common motifs in potent and selective PDE10A inhibitors.
Inhibition of the WDR5-MYC Interaction
The MYC oncoprotein is a transcription factor that is overexpressed in a majority of human cancers.[6] MYC's ability to drive tumorigenesis depends on its interaction with the WD40-repeat protein 5 (WDR5), which is a critical cofactor for the recruitment of MYC to its target genes.[6] Small molecules that disrupt the WDR5-MYC protein-protein interaction are being investigated as a novel therapeutic strategy for cancer. The synthesis of such inhibitors often involves the creation of biaryl scaffolds to effectively target the protein-protein interface.
Visualizations
Caption: General workflow from synthesis to application.
Caption: WDR5-MYC inhibition pathway.
Caption: PDE10A signaling pathway inhibition.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylpyridine-3-boronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in Suzuki-Miyaura cross-coupling reactions to generate potent and selective inhibitors for therapeutic targets such as Mixed-Lineage Leukemia 1 (MLL1) and Phosphodiesterase 10A (PDE10A).
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a crucial carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, leading to the construction of complex biaryl structures that are central to the activity of many pharmaceutical agents. Its utility is highlighted in the synthesis of targeted therapies for oncology and neurological disorders.
Application 1: Synthesis of Menin-MLL1 Interaction Inhibitors
The interaction between menin and Mixed-Lineage Leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, making it a key therapeutic target.[1][2] Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical studies.[3] this compound is a key starting material for the synthesis of potent Menin-MLL1 inhibitors, such as MI-503.[4][5]
Signaling Pathway: Menin-MLL1 in Acute Myeloid Leukemia (AML)
Menin acts as a scaffold protein, binding to both wild-type MLL1 and oncogenic MLL-fusion proteins (MLL-FP). This complex is recruited to the promoters of target genes, such as HOXA9 and MEIS1, leading to their transcriptional upregulation.[6][7] The overexpression of these genes is crucial for leukemic cell proliferation and survival.[2] Small molecule inhibitors, synthesized using this compound, bind to menin and block its interaction with MLL1, thereby preventing the recruitment of the MLL1 complex to target gene promoters, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia progression.[1][3]
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Catalytic Applications of Substituted Pyridine Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine boronic acids and their derivatives have emerged as versatile reagents and catalysts in modern organic synthesis. Their unique electronic properties and structural features make them valuable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the key catalytic applications of substituted pyridine boronic acids, with a focus on Suzuki-Miyaura cross-coupling, dehydrative condensations, and other transition-metal-catalyzed reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Substituted pyridine boronic acids are most prominently utilized as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules.[1]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various substituted pyridine boronic acids with different coupling partners.
| Pyridine Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High Yield |
| 2-Chloropyridine-3-boronic acid | Aryl Halide | Pd Catalyst (2-5) | - | Base | Solvent | 80-120 | 2-24 | Not Specified |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd[PPh₃]₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69[2] |
| 2-Methoxy-3-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd[PPh₃]₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | >80[2] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (2-3) | 1 (6-9) | KF | Dioxane | 110 | Not Specified | 82[3] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (2-3) | 1 (6-9) | KF | Dioxane | 110 | Not Specified | 74[3] |
1 : A phosphine or phosphine oxide ligand.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[4]
This protocol details a standard procedure for the synthesis of 2,3'-bipyridine.
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3'-bipyridine.
Catalytic Cycle for Suzuki-Miyaura Coupling
Pyridine Boronic Acids as Organocatalysts
Substituted pyridine boronic acids can also function as organocatalysts, most notably in dehydrative condensation reactions such as amidation and esterification.[4][5] This application offers a metal-free alternative for the formation of amide and ester bonds.
Quantitative Data for Boronic Acid-Catalyzed Amidation
The following table presents data for the amidation of various carboxylic acids and amines using a borane-pyridine catalyst.[6][7]
| Carboxylic Acid | Amine | Catalyst (mol%) | Yield (%) |
| Benzoic acid | Aniline | 5 | 68 |
| Benzoic acid | p-Anisidine | 5 | 73 |
| o-Toluic acid | Aniline | 5 | 41 |
| o-Toluic acid | p-Anisidine | 5 | 87 |
| p-Nitrobenzoic acid | Benzylamine | 5 | 80[6] |
| Benzoic acid | Dibenzylamine | 50 | 79[6] |
Experimental Protocol: Boronic Acid-Catalyzed Dehydrative Amidation[5][6]
This protocol describes a general procedure for the synthesis of amides from carboxylic acids and amines.
Materials:
-
Carboxylic acid
-
Amine
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (co-catalyst)
-
Toluene
-
Dean-Stark trap or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the carboxylic acid (1.0 mmol, 1.0 eq), amine (1.1 mmol, 1.1 eq), arylboronic acid catalyst (5-10 mol%), and DMAPO (5-10 mol%).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired amide.
Proposed Catalytic Cycle for Dehydrative Amidation
Other Catalytic Applications
Beyond Suzuki-Miyaura coupling and organocatalysis, substituted pyridine boronic acids are involved in a range of other transition-metal-catalyzed reactions.
Copper-Catalyzed Cross-Coupling Reactions
Copper catalysts can be employed for the cross-coupling of pyridine boronic acids with various partners. For instance, N-arylation of sp²-nitrogen heterocycles can be achieved using arylboronic acids in the presence of a copper/iron catalytic system.[8]
Quantitative Data for Copper-Catalyzed N-Arylation of Pyridines [8]
| Pyridine Derivative | Arylboronic Acid | Yield (%) |
| 3-Phenylpyridine | Phenylboronic acid | 69 |
| Isoquinoline | Phenylboronic acid | 43 |
| Isoquinoline | 4-Methoxyphenylboronic acid | 56 |
| 4,4'-Bipyridine | Styreneboronic acid | 54 |
Rhodium-Catalyzed Reactions
Rhodium catalysts have been utilized for asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids, affording chiral pyridine-containing molecules in high yields and enantioselectivities.[9]
Quantitative Data for Rhodium-Catalyzed Asymmetric Pyridylation [9]
| α,β-Unsaturated Carbonyl | Pyridylboronic Acid | Yield (%) | ee (%) |
| Chalcone derivative | Pyridine-3-boronic acid | 98 | 99 |
Experimental Workflow for High-Throughput Screening
The optimization of catalytic reactions involving substituted pyridine boronic acids can be significantly accelerated using high-throughput screening (HTS) methodologies.
Conclusion
Substituted pyridine boronic acids are indispensable tools in modern catalytic chemistry. Their application as reagents in Suzuki-Miyaura cross-coupling reactions is well-established, providing access to a vast array of complex molecular architectures. Furthermore, their emerging role as organocatalysts in dehydrative condensations offers a green and efficient alternative for amide and ester synthesis. The continued exploration of their reactivity in other transition-metal-catalyzed transformations promises to further expand their utility in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The provided protocols and data serve as a valuable resource for researchers aiming to leverage the full potential of these versatile molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling with 2-Methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Methylpyridine-3-boronic acid. This key building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail recommended reaction conditions, experimental protocols, and a summary of quantitative data from analogous reactions to guide optimization efforts.
Introduction to Suzuki Coupling with Pyridine Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. When employing pyridine-containing boronic acids, such as this compound, certain challenges can arise. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, pyridyl boronic acids can be susceptible to protodeboronation, a side reaction that reduces yield.[1][2] Careful selection of catalysts, ligands, bases, and solvents is therefore crucial for a successful coupling. The use of boronic esters, such as the pinacol ester, can often mitigate instability issues by providing a slow release of the boronic acid during the reaction.[2][3]
Summary of Reaction Conditions
The efficiency of the Suzuki coupling with this compound is highly dependent on the specific reaction parameters. The following table summarizes a range of conditions successfully employed for the coupling of structurally similar bromopyridines with various arylboronic acids, providing a valuable starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85[4] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2-3) | Toluene | 100 | 18 | -[4] |
| General Halo-aromatics | Arylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ (2M aq.) | Toluene / Dioxane (4:1) | 85 | 4 | -[4] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 85-95 | - | Moderate to Good[5] |
| Aryl Bromide | 2-Methylpropylboronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane / H₂O | 100 | - | -[3] |
Detailed Experimental Protocols
The following protocols are representative examples for performing a Suzuki-Miyaura coupling reaction with this compound or its derivatives.
Protocol 1: General Procedure using Palladium Tetrakis(triphenylphosphine)
This protocol is adapted from procedures used for the coupling of similar bromopyridine substrates.[4][5]
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane and degassed Water (4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[4]
Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings
For less reactive aryl halides or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos is recommended.[3][4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (3.6 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), palladium source (Pd₂(dba)₃ or Pd(OAc)₂), and SPhos ligand to a dry Schlenk flask.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Heterocycles with 2-Methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing C-C bonds. 2-Methylpyridine-3-boronic acid has emerged as a valuable building block for introducing a substituted pyridine moiety onto various heterocyclic systems. This structural motif is of significant interest due to the prevalence of pyridine rings in numerous biologically active compounds and approved pharmaceuticals.
These application notes provide detailed protocols and quantitative data for the use of this compound in the functionalization of heterocycles, with a particular focus on its application in the synthesis of inhibitors for key drug targets such as WD repeat-containing protein 5 (WDR5) and phosphodiesterase 10A (PDE10A). The inhibition of the WDR5-MLL1 interaction is a promising strategy in the development of therapeutics for certain cancers, including mixed-lineage leukemia. Similarly, PDE10A inhibitors are being actively investigated for the treatment of neurological and psychiatric disorders like schizophrenia.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Heterocyclic Halides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. The reaction conditions are based on established protocols for similar pyridine boronic acids and may require optimization for specific substrates.
| Entry | Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 2-Chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 80-90 |
| 3 | 5-Iodoindole (N-protected) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 70-85 |
| 4 | 3-Bromofuran | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 8 | 70-80 |
| 5 | 4-Bromoisoquinoline | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 85-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide.
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (3-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized heterocycle.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Methylpyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 2-Methylpyridine-3-boronic acid.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Low or No Yield
Question 1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield or no product. What are the primary causes?
Answer: Low yields in this specific coupling are a common challenge and can stem from several factors, primarily related to the inherent properties of the pyridine-containing substrate.
-
Catalyst Deactivation: The nitrogen atom in the 2-methylpyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2]
-
Protodeboronation: Pyridine boronic acids, particularly 2-substituted ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[3][4][5] This is often promoted by the basic reaction conditions and the presence of water.
-
Inefficient Transmetalation: The transfer of the 2-methylpyridyl group from boron to the palladium complex can be sluggish. The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for this step.[6]
-
Poor Reagent Quality: The stability of this compound can be a concern. Over time, it may degrade or exist partially as the anhydride (boroxine). Ensure you are using a high-purity reagent.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[7][8]
Question 2: How can I improve the yield when my starting materials are largely unreacted?
Answer: If you observe significant amounts of unreacted starting materials, the catalytic cycle is likely stalled, often at the oxidative addition or transmetalation step. Consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be inefficient. Employing catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary.[1] These ligands stabilize the palladium center, promote the oxidative addition step, and can sterically hinder catalyst inhibition by the pyridine nitrogen.[1][2]
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature (e.g., from 80°C to 100-110°C) can help overcome the activation energy barrier for difficult steps.[1][9] However, be aware that higher temperatures can also accelerate decomposition pathways.[7]
-
Screen Different Bases: The base is not just a spectator. If a weak base like Na₂CO₃ is failing, switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can be more effective in promoting the formation of the reactive boronate species.[1][6][10]
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check_byproducts -> sol_deboronation [label="Yes"]; check_byproducts -> rerun [label="No, review protocol"];
sol_deboronation -> sol_ester [label="Yes"]; sol_deboronation -> sol_homocoupling [label="No"]; sol_ester -> rerun;
sol_homocoupling -> sol_degas [label="Yes"]; sol_homocoupling -> rerun [label="No"]; sol_degas -> rerun; } } Caption: Troubleshooting workflow for low Suzuki coupling yield.
Side Product Formation
Question 3: I am observing significant protodeboronation of my this compound. How can I prevent this?
Answer: Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids.[3][5] To mitigate this:
-
Switch to a Boronic Ester: This is the most effective strategy. Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[3][7] These are generally more robust and less prone to premature decomposition.
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous solvent mixtures, water can facilitate protodeboronation.[7] If possible, use anhydrous solvents and ensure all reagents are dry.
-
Optimize Base and Temperature: A milder base (e.g., K₂CO₃, KF) and a lower reaction temperature may reduce the rate of decomposition.[7] This must be balanced against achieving a reasonable rate for the desired coupling reaction. Some modern methods even proceed in the absence of a base, using specialized catalyst systems to avoid this issue entirely.[4]
Question 4: My main byproduct is the homocoupling of my boronic acid (bipyridine). What causes this and how can I minimize it?
Answer: Homocoupling is often promoted by the presence of oxygen or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][7]
-
Ensure Thorough Degassing: Oxygen is a primary culprit.[7][8] De-gas your solvent and the reaction mixture thoroughly. Standard practice involves bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[7][11]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern, highly active precatalyst (e.g., a Buchwald G3 Palladacycle) can ensure rapid entry into the catalytic cycle and minimize side reactions.[11]
Data Summary Tables
Table 1: Catalyst & Ligand Selection Guide
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[10] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and promote key steps.[10] |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results.[10] |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings like those involving pyridines.[10] |
Table 2: Influence of Base and Solvent on Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice, but may promote protodeboronation.[9][10] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive and hygroscopic.[10] |
| K₃PO₄ (2-3) | THF/H₂O or Dioxane | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1][10] |
| KF (2-3) | Dioxane | Moderate to High | Fluoride ions can facilitate transmetalation while being milder, potentially reducing protodeboronation.[11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound or its pinacol ester (1.2–1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq.).[8]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the rigorous removal of oxygen.[1][10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the consumption of the limiting reagent is observed.[7][8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
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// Connections setup -> inert -> catalyst -> react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; } } Caption: General experimental workflow for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction? A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid, which is activated by a base to form a boronate, is transferred to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6][7]
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// Invisible nodes for labels reagents1 [label="R¹-X", shape=plaintext, fontcolor="#202124"]; reagents2 [label="R²-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²", shape=plaintext, fontcolor="#202124"];
// Layout pd0 -> oxidative_addition -> pd2_complex -> transmetalation -> pd2_biaryl -> reductive_elimination -> pd0; reagents1 -> oxidative_addition [style=dashed, arrowhead=none]; reagents2 -> transmetalation [style=dashed, arrowhead=none]; reductive_elimination -> product [style=dashed, arrowhead=none]; } } Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Q2: Should I use this compound or its pinacol ester? A2: For improved stability and to minimize the risk of protodeboronation, using the this compound pinacol ester is highly recommended.[3] While the boronic acid can work, the pinacol ester is generally more robust, easier to handle and purify, and often leads to more reproducible results.[1][3]
Q3: Can I run the Suzuki coupling of this compound under air? A3: It is strongly discouraged. Running the reaction under an inert atmosphere (nitrogen or argon) is critical for success.[10] Oxygen can degrade the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and the promotion of side reactions like homocoupling.[7][8]
Q4: My aryl halide is a chloride instead of a bromide. What changes should I make? A4: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition. To successfully couple an aryl chloride, you will almost certainly need to use a highly active catalyst system. Strong catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are essential for achieving good yields with these less reactive substrates.[1][12] You may also need to use higher catalyst loadings and higher reaction temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylpyridine-3-boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-methylpyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methylpyridine. Homocoupling results in the formation of a symmetrical biaryl derived from the boronic acid, in this case, 2,2'-dimethyl-3,3'-bipyridine. The presence of oxygen can often promote the homocoupling of the boronic acid.[1][2]
Q2: My reaction yield is low. What are the likely causes and how can I improve it?
A2: Low yields in Suzuki couplings with pyridine boronic acids can stem from several factors. The electron-deficient nature of the pyridine ring can slow down the reaction, and the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3] Key areas to troubleshoot include:
-
Catalyst Deactivation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination with the pyridine nitrogen.
-
Inefficient Transmetalation: This step is often rate-limiting. The choice of base is critical for activating the boronic acid to a more nucleophilic boronate species.[1] Screening different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can significantly impact the yield.
-
Protodeboronation: This side reaction consumes the boronic acid. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1]
-
Inadequate Degassing: Oxygen in the reaction mixture can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] Ensure all solvents and the reaction setup are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Q3: How does the choice of base affect the reaction outcome?
A3: The base is crucial for the formation of the reactive boronate species from the boronic acid, which is necessary for the transmetalation step. The strength and solubility of the base can influence the reaction rate and the extent of side reactions. For challenging couplings involving pyridyl boronic acids, stronger bases like K₃PO₄ are often effective.[1] However, very strong bases in aqueous media can sometimes accelerate protodeboronation. Therefore, a careful selection and screening of bases are recommended for optimal results.
Q4: I am observing a significant amount of 2-methylpyridine as a byproduct. What is causing this and how can I prevent it?
A4: The formation of 2-methylpyridine is due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids, especially in the presence of aqueous bases.[1] To minimize this side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Removing water from the reaction mixture can significantly reduce the source of protons for this side reaction.
-
Employ Milder Bases: Strong bases can promote protodeboronation. Switching to a milder base like KF or using anhydrous K₃PO₄ might be beneficial.
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst deactivation by pyridine nitrogen.2. Inefficient transmetalation.3. Poor quality of reagents (boronic acid, halide, solvent, base).4. Insufficient degassing (oxygen contamination). | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).2. Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).3. Use fresh, high-purity reagents and anhydrous solvents.4. Thoroughly degas solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with Ar/N₂). |
| Significant Protodeboronation (Formation of 2-methylpyridine) | 1. Presence of water (especially with strong bases).2. High reaction temperature.3. Instability of the boronic acid. | 1. Use anhydrous conditions and a non-aqueous base.2. Attempt the reaction at a lower temperature.3. Convert the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure rigorous degassing of all components and maintain a positive inert gas pressure.2. Use a Pd(0) source or a precatalyst that is readily reduced in situ. |
| Complex Mixture of Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature.2. Carefully control the stoichiometry, typically using a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts (e.g., homocoupled boronic acid).2. Presence of residual palladium. | 1. Optimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques or consider recrystallization.2. Use a palladium scavenger or perform an aqueous wash with a suitable chelating agent. |
Data Presentation
The following table summarizes reaction yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids under different conditions. While specific data for this compound is limited, these examples with structurally similar compounds provide valuable insights for reaction optimization.
| Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [3] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | [3] |
| Halo-aromatic rings (general) | Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | [3] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane / H₂O (4:1) | 100 | - | 72 | [4] |
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | 5 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Bromopyridine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas
-
Oven-dried Schlenk flask and magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-methylpyridine, the arylboronic acid, and anhydrous potassium phosphate under an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-3-arylpyridine.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: Purification of 2-Methylpyridine-3-boronic Acid and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpyridine-3-boronic acid. Here, you will find detailed information on identifying and mitigating common impurities, as well as protocols for purification and analysis to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities include:
-
2-Methylpyridine: This is the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by moisture, heat, and certain pH conditions.
-
Boroxine: This is a cyclic trimeric anhydride formed by the dehydration of the boronic acid. It exists in equilibrium with the boronic acid in the presence of water.
-
Unreacted starting materials and precursor-related impurities: Depending on the synthetic route, these may include compounds like 3-bromo-2-methylpyridine.
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:
-
Protodeboronation: The consumption of the boronic acid through this side reaction is a primary cause of reduced yields.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.
-
Catalyst inhibition or deactivation: Impurities in the starting material or reagents can poison the palladium catalyst. The pyridine nitrogen in the substrate can also coordinate to the palladium, potentially hindering its catalytic activity.[3]
-
High boroxine content: While boroxine can be converted to the active boronic acid in situ in the presence of an aqueous base, a high initial concentration may affect the reaction stoichiometry if not accounted for.[4]
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of boronic acid derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or a diethanolamine adduct, can protect it from degradation.[5]
-
Reaction condition optimization: Using milder bases (e.g., K₃PO₄ instead of NaOH), lower reaction temperatures, and ensuring an inert atmosphere can significantly reduce the rate of protodeboronation.[1]
-
Employ highly active catalysts: Using a more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.
Q4: What is a boroxine, and do I need to remove it before my reaction?
A4: A boroxine is a cyclic trimer formed from three boronic acid molecules with the loss of three water molecules. For many Suzuki-Miyaura reactions that use an aqueous base, the boroxine can be converted back to the active boronic acid in situ. However, for reactions run under anhydrous conditions, the boroxine may be the primary reacting species. It is advisable to either account for the boroxine content in your stoichiometric calculations or to convert it back to the boronic acid beforehand to ensure reproducibility.[4]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, follow this troubleshooting workflow:
References
Technical Support Center: Preventing Protodeboronation of Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing the challenges associated with the protodeboronation of pyridine boronic acids in chemical synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate this common side reaction, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This side reaction is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of a simple pyridine byproduct that can complicate purification.[1][3]
Pyridine boronic acids, especially 2-pyridine boronic acid, are notoriously susceptible to this decomposition pathway.[1][3][4] Their instability stems from the presence of the basic nitrogen atom in the pyridine ring, which facilitates unique decomposition mechanisms.[1][3]
Q2: What is the primary mechanism that makes 2-pyridine boronic acid so prone to protodeboronation?
A2: Unlike many simple aryl boronic acids that are most susceptible to protodeboronation under strongly basic conditions, 2-pyridine boronic acid exhibits a distinct mechanism. Under neutral pH conditions, it readily forms a zwitterionic intermediate.[1][2] This zwitterion is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, leading to protodeboronation.[1][2] Counterintuitively, both acidic and basic conditions can suppress this rapid decomposition by shifting the equilibrium away from the reactive zwitterionic species.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving pyridine boronic acids.
Problem 1: Low yield of the desired cross-coupled product with significant formation of the protodeboronated pyridine byproduct.
Cause: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. Several factors can contribute to this issue, including the inherent instability of the free boronic acid, suboptimal reaction conditions, or a sluggish catalytic cycle.
Solutions:
-
Switch to a More Stable Boronic Acid Derivative: This is often the most effective strategy. Instead of the free boronic acid, use a derivative that provides a "slow release" of the active reagent. This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing its decomposition.[2][5]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline, and air-stable solids that can be purified by chromatography.[6] They offer a very slow and controlled release of the boronic acid under mild aqueous basic conditions.[5][6]
-
Pinacol esters: While generally less stable than MIDA boronates, pinacol esters are significantly more robust than the corresponding free boronic acids and are a common alternative.[3]
-
Organotrifluoroborates (R-BF₃K): These salts also provide increased stability and can effectively suppress protodeboronation.[2][3]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. While necessary for the Suzuki-Miyaura catalytic cycle, strong bases can promote protodeboronation.[1] Consider using milder bases.
-
Recommended: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often good choices.[3]
-
-
Temperature: Higher temperatures accelerate protodeboronation.[1] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[7]
-
Solvent: Use anhydrous solvents to minimize the presence of a proton source.[7] Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst deactivation and side reactions.[1]
-
-
Enhance Catalytic Activity: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the formation of highly reactive palladium(0) species.[8]
-
Catalyst Loading: A modest increase in catalyst loading may improve the rate of the desired reaction.[1]
-
Additives: For 2-pyridyl systems, the addition of copper(I) or copper(II) salts has been shown to stabilize the boron reagent and mitigate decomposition.[3]
-
Data Presentation
The following tables summarize the impact of different strategies on the outcome of Suzuki-Miyaura couplings with pyridine boronic acids, providing a guide for experimental design.
Table 1: Comparison of Boronic Acid Derivatives in a Challenging 2-Pyridyl Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 2-Pyridylboronic acid | Deactivated Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF/H₂O | 100 | <10 | Significant protodeboronation observed. |
| 2-Pyridyl pinacol boronate | Deactivated Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | DMF/H₂O | 100 | 30-50 | Improved stability leads to moderate yields. |
| 2-Pyridyl MIDA boronate | Deactivated Aryl Chloride | XPhos-Pd-G3 / Cu(OAc)₂ / DEA | K₃PO₄ | DMF | 100 | >90 | Superior performance due to slow release and optimized conditions. [1][6] |
Table 2: Effect of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation | Comments |
| Strong Bases (e.g., NaOH, KOH) | High | Can significantly accelerate protodeboronation.[9] |
| Mild Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Low to Moderate | Generally a better choice to balance catalytic activity and substrate stability.[3] |
| Fluoride Bases (e.g., CsF) | Variable | Can be effective but compatibility should be checked.[10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridyl MIDA Boronate
This protocol describes a robust method for preparing the stable 2-pyridyl MIDA boronate from 2-bromopyridine.[11]
Materials:
-
2-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
N-methyliminodiacetic acid (MIDA)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a stirred solution of 2-bromopyridine and triisopropyl borate in anhydrous THF at -78 °C, add n-BuLi dropwise.
-
After stirring for 45 minutes, warm the resulting solution to room temperature.
-
In a separate flask, prepare a solution of MIDA in anhydrous DMSO and heat to 115 °C.
-
Add the borate-containing solution from step 2 to the hot MIDA solution over one hour.
-
Cool the reaction mixture to room temperature and filter.
-
The filtrate can be further worked up and the product purified by precipitation or silica gel chromatography to yield 2-pyridyl MIDA boronate as a stable, crystalline solid.
Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate
This protocol is a starting point for the cross-coupling of the stable 2-pyridyl MIDA boronate with aryl halides, particularly challenging aryl chlorides.[1][6]
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos-Pd-G3 (5 mol %)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.
-
Add anhydrous DMF via syringe to achieve the desired concentration.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, perform a standard aqueous workup and purify the crude product by flash column chromatography.
Visual Guides
Mechanism of 2-Pyridylboronic Acid Protodeboronation
Caption: The equilibrium between 2-pyridylboronic acid and its reactive zwitterionic intermediate at neutral pH, which leads to rapid protodeboronation.
Troubleshooting Workflow for Low-Yield Suzuki Reactions
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in Suzuki reactions with pyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Methylpyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving 2-Methylpyridine-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?
A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This process, often called catalyst poisoning, blocks the active sites on the catalyst, thereby halting the catalytic cycle.[1][2][3] The proximity of the methyl group to the boronic acid can also introduce steric hindrance, potentially affecting the reaction kinetics.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.
-
Low Yield: The desired product is formed in a much lower quantity than expected.[2]
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into an inactive form.[3][4]
-
Inconsistent Results: Significant variations in yield and reaction time between seemingly identical experimental runs.[5]
Q3: What are the major side reactions that compete with my desired cross-coupling?
A3: The two most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent (often water) or other proton sources. Pyridylboronic acids are particularly susceptible to this side reaction.[1][2][6]
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium(II) species.[1][5][6][7][8]
Q4: How can I minimize protodeboronation of this compound?
A4: To suppress protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water.[1]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[8]
-
Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[8][9][10] These esters then slowly release the active boronic acid under the reaction conditions.
Q5: What is the role of the ligand in preventing catalyst deactivation?
A5: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] These ligands can:
-
Promote the desired reductive elimination step over side reactions.
-
Sterically hinder the coordination of the pyridine nitrogen to the palladium center.[11]
-
Stabilize the active Pd(0) species, preventing decomposition into palladium black.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the palladium catalyst.[1][2][3] | 1. Switch to a More Robust Catalyst System: Use a palladium precatalyst with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) or NHC ligands.[2] 2. Increase Catalyst Loading: This can help compensate for the portion of the catalyst that becomes deactivated.[8] 3. Use a Lewis Acid Additive: Additives like trimethyl borate can coordinate to the pyridine nitrogen, reducing its ability to poison the catalyst.[12] |
| Inefficient Transmetalation: Slow transfer of the pyridine group from boron to palladium. | 1. Screen Different Bases: The choice of base is critical. K₃PO₄ is often a good starting point for pyridylboronic acids. Cs₂CO₃ and K₂CO₃ can also be effective.[1][2] 2. Use a Boronic Ester: MIDA or pinacol esters can exhibit different reactivity profiles in the transmetalation step.[9] | |
| Protodeboronation of Starting Material: Loss of the boronic acid functionality before coupling.[1][2][6] | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol or MIDA ester.[8][9] | |
| Formation of Significant Homocoupling Byproduct | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5] | 1. Thoroughly Degas the Reaction Mixture: Sparge the solvent with an inert gas or use freeze-pump-thaw cycles to remove dissolved oxygen.[1][5] |
| Incomplete Reduction of Pd(II) Precatalyst: Some Pd(II) species can facilitate homocoupling. | 1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can suppress homocoupling.[7][8] | |
| Reaction Stalls Before Completion | Gradual Catalyst Deactivation: The catalyst is slowly being poisoned or is decomposing over time. | 1. Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. A lower temperature for a longer reaction time may be beneficial.[1] 2. Use a More Stable Catalyst: Employ a well-defined precatalyst or a heterogeneous catalyst that may offer better stability.[8] |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The active palladium species is agglomerating and precipitating out of solution.[3][4] | 1. Use an Appropriate Ligand: Ensure a sufficient ligand-to-palladium ratio to stabilize the metal center. 2. Optimize Reaction Temperature: Avoid excessively high temperatures.[3] 3. Ensure Inert Atmosphere: Oxygen can contribute to the degradation of the catalyst and ligands.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
Reagents and Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific Buchwald precatalyst; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos; 1.1 - 1.2 eq relative to Pd)
-
Base (e.g., K₃PO₄; 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
Procedure:
-
Preparation: To the reaction vessel, add the aryl halide, this compound, and the base under an inert atmosphere.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the reaction vessel.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Pinacol Ester
Reagents and Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus
Procedure:
-
Mixing: In a round-bottom flask, dissolve this compound and pinacol in the chosen solvent.
-
Water Removal: Stir the mixture at room temperature over a drying agent like anhydrous MgSO₄, or heat to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction for the disappearance of the starting boronic acid by TLC or ¹H NMR.
-
Isolation: Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography or crystallization if necessary.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate the key chemical processes and logical workflows discussed.
Caption: The Suzuki-Miyaura catalytic cycle and key deactivation pathways.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylpyridine-3-boronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when working with 2-Methylpyridine-3-boronic acid and its derivatives, focusing on improving purity and ensuring successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from the synthetic route or degradation. These may include:
-
Precursor-related impurities : Depending on the synthetic route, unreacted starting materials like 3-bromo-2-methylpyridine or intermediates may be present.[1]
-
Boroxine : this compound can dehydrate to form a cyclic trimeric anhydride known as a boroxine.[2][3] This is often in equilibrium with the boronic acid form, especially in the solid state.[3]
-
Protodeboronation product : The C-B bond can be cleaved and replaced with a C-H bond, a process known as protodeboronation, leading to the formation of 2-methylpyridine.[4] This is a common side reaction for heteroaromatic boronic acids.[4]
-
Homocoupling byproducts : The boronic acid can couple with itself, particularly in the presence of oxygen and a palladium catalyst, to form bipyridine structures.[2][5]
Q2: What is a boroxine and how does it affect my reactions?
A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3][6][7] It exists in equilibrium with the boronic acid.[2] In many reactions that use aqueous bases, like the Suzuki-Miyaura coupling, the boroxine can be converted in-situ back to the active boronic acid species.[2] However, a high boroxine content can affect the stoichiometry of your reaction if not accounted for.[2] For reactions under anhydrous conditions, the boroxine itself may be the reacting species.[2][7]
Q3: Why is this compound unstable and how can I mitigate this?
A3: The instability of many pyridine boronic acids is primarily due to protodeboronation, the cleavage of the carbon-boron bond.[4] This is a well-known undesired side reaction.[4] To mitigate this, you can:
-
Use the material promptly after purification.
-
Store it under anhydrous conditions at low temperatures. [8]
-
Convert it to a more stable derivative , such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, for storage and use in "slow release" strategies during reactions.[4][9]
Q4: What are the general strategies for purifying this compound?
A4: Several methods can be employed for purification:
-
Recrystallization : This is effective for removing less polar impurities and can also help convert boroxine back to the boronic acid form when using an aqueous solvent system.[2][10]
-
Column Chromatography : Silica gel chromatography can be used, but over-adsorption can be an issue.[10][11] Using neutral alumina or boric acid-impregnated silica gel can sometimes yield better results.[10][12][13]
-
Acid-Base Extraction : Since boronic acids are acidic, they can be converted to their boronate salts with a base, extracted into an aqueous layer to remove neutral organic impurities, and then regenerated by adding acid.[10][14]
-
Derivatization : Forming a stable, crystalline adduct, such as with diethanolamine, can allow for purification by filtration, with the boronic acid being released later.[15][16]
Q5: How can I assess the purity of my this compound sample?
A5: Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for analyzing boronic acids.[17] However, on-column hydrolysis of derivatives like pinacol esters can be a challenge, sometimes requiring specialized conditions like aprotic diluents or high pH mobile phases.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to identify the compound and detect organic impurities. ¹¹B NMR can also provide information about the boron species present.
-
Mass Spectrometry (MS) : Techniques like LC-MS can be used to identify the parent compound and any impurities.[19]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with a this compound derivative is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in these couplings are common and can stem from several factors. Systematically investigate the following:
-
Catalyst Deactivation : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[5]
-
Protodeboronation : The boronic acid may be degrading under the reaction conditions, especially in the presence of an aqueous base.[5][20]
-
Solution : Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[4][5] Alternatively, using MIDA boronates allows for a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[4]
-
-
Homocoupling : The boronic acid may be coupling with itself, which is often promoted by the presence of oxygen.[2][15]
-
Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical.
-
Solution : Screen different bases; potassium phosphate (K₃PO₄) is often effective in challenging couplings.[5] Ensure your solvent is appropriate and properly degassed. If reactivity is low, a moderate increase in temperature may be necessary, but be aware this can also increase the rate of side reactions.[5]
-
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Issue 2: Difficulty in Purification and Presence of Boroxine
Question: I am having trouble purifying my this compound. My NMR shows broad peaks, and I suspect a high boroxine content. What should I do?
Answer: The presence of boroxine is common and can complicate purification and characterization. Here is a decision tree to guide your purification strategy:
-
Assess Solubility : First, determine the solubility of your crude material in common organic solvents.
-
Convert Boroxine to Boronic Acid : The key is often to shift the equilibrium from the boroxine back to the boronic acid. This is readily achieved by introducing water.
-
Recrystallization : If your compound is a solid, recrystallization from a mixed solvent system like acetonitrile/water or ethanol/water is an excellent first choice.[2] The presence of water will hydrolyze the boroxine, and the controlled cooling will allow the purified boronic acid to crystallize.
-
Aqueous Slurry : If recrystallization is not feasible, you can stir a slurry of the crude material in a biphasic mixture (e.g., ethyl acetate and water).[2] The boronic acid will be formed, and its partitioning between the layers will depend on the pH.
-
-
Acid-Base Extraction : This is a powerful technique for removing neutral impurities.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The boronic acid will form a salt and move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~7.6-7.7 to precipitate the pure boronic acid.[21]
-
Extract the product back into an organic solvent or collect by filtration if it precipitates.
-
-
Chromatography : If the above methods fail, chromatography is an option.
Caption: Decision tree for selecting a purification strategy.
Data Presentation
Table 1: Impact of Common Impurities on Suzuki-Miyaura Coupling Yield
This table summarizes the potential impact of common impurities on the yield of a typical Suzuki-Miyaura coupling reaction. The data is representative and actual results will vary based on specific reaction conditions.[2]
| Impurity | Concentration in Starting Material | Representative Yield | Observations |
| None (Control) | < 0.1% | 95% | Clean reaction profile. |
| 3-Bromo-2-methylpyridine | 5% | 80% | Significant byproduct formation from coupling with the impurity. |
| Boroxine | 20% | 92% | Reaction proceeds, but stoichiometry must be adjusted for accurate results. |
| 2-methylpyridine (from protodeboronation) | 5% | 90% | Minor decrease in yield due to inaccurate starting material weight. |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Differential solubility | Scalable, cost-effective, can convert boroxine to boronic acid. | Not suitable for oils or highly soluble impurities. | Less soluble or less polar impurities. |
| Acid-Base Extraction | Acidity of the B(OH)₂ group | Excellent for removing neutral impurities. | Can be labor-intensive; risk of decomposition at extreme pH. | Neutral organic impurities. |
| Column Chromatography | Differential adsorption | High resolution for difficult separations. | Risk of decomposition on silica, material loss, solvent usage.[10] | Impurities with different polarity. |
| Derivatization (e.g., with diethanolamine) | Formation of a stable, crystalline adduct | Can isolate a highly pure, stable intermediate.[15] | Requires additional synthetic steps (protection/deprotection). | A wide range of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile/Water
This protocol is designed to purify solid this compound and convert the boroxine form back to the free acid.
-
Dissolution : In a suitable flask, add the crude this compound. Add a minimal amount of a hot 9:1 acetonitrile/water mixture until the solid is fully dissolved at reflux.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.
-
Cooling : Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with a small amount of cold solvent (e.g., cold acetonitrile) to remove any remaining soluble impurities.
-
Drying : Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral organic impurities.
-
Dissolution : Dissolve the crude boronic acid in an organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction : Transfer the solution to a separatory funnel and extract with a 1M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Repeat the extraction 2-3 times. The boronate salt will be in the aqueous layer.
-
Wash : Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add 2N HCl with stirring until the pH is approximately 7.6.[21] The this compound should precipitate as a white solid.
-
Isolation : Isolate the pure product by either vacuum filtration or by extracting the aqueous solution with several portions of fresh ethyl acetate, followed by drying the combined organic layers over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
Mandatory Visualization
Caption: Equilibrium between boronic acid and its boroxine form.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. This compound | 899436-71-6 [amp.chemicalbook.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Substituted Pyridine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-substituted pyridine boronic acid resulting in a low yield or no product?
Answer:
Low reactivity of 2-substituted pyridine boronic acids is a well-documented challenge known as the "2-pyridyl problem".[1][2] Several factors can contribute to this issue:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[3]
-
Protodeborylation: 2-Pyridylboronic acids are highly susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom. This decomposition pathway is a major cause of low yields.[4][5]
-
Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish, especially for electron-deficient heteroaryl boronic acids.[5]
-
Homocoupling: The boronic acid can couple with itself to form bipyridyl impurities, a reaction often promoted by the presence of oxygen.[4]
Question 2: What initial steps can I take to improve the yield of my reaction?
Answer:
For initial optimization, focus on the fundamental parameters of the reaction setup. The following adjustments can often lead to significant improvements:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inducing homocoupling of the boronic acid.[4] Thoroughly degas all solvents and reagents before use.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically hinder the pyridine nitrogen from deactivating the palladium catalyst.[3] Commonly successful ligands include SPhos, XPhos, and RuPhos.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A screening of different bases is often necessary. Milder bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than stronger bases like NaOH or KOH, which can promote protodeborylation.
-
Solvent System: Anhydrous solvents are recommended to minimize protodeborylation.[4] Common solvent systems include dioxane, toluene, or THF, often with a co-solvent.
A general troubleshooting workflow can be visualized as follows:
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
Question 3: Protodeborylation is suspected to be the main issue. How can I mitigate this?
Answer:
Protodeborylation is a major decomposition pathway for 2-pyridylboronic acids.[5] To address this, consider the following strategies:
-
Use a More Stable Boron Reagent: Instead of the boronic acid, use a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate, a pinacol ester, or a potassium trifluoroborate salt.[3][7] These reagents are more resistant to premature decomposition and release the boronic acid slowly in situ.
-
Slow-Release Strategy: The use of MIDA boronates allows for a "slow-release" of the boronic acid, maintaining a low concentration throughout the reaction. This favors the desired cross-coupling over decomposition.[7]
-
Anhydrous Conditions: Employing anhydrous solvents can significantly reduce the rate of protodeborylation.[4]
-
Milder Base: Use milder bases such as NaHCO₃ or K₂CO₃, as strong bases can accelerate the C-B bond cleavage.[4]
The equilibrium of a 2-pyridylboronic acid that can lead to its decomposition is illustrated below:
Caption: Equilibrium and decomposition pathway of 2-pyridylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation in the context of 2-pyridylboronic acids and how can it be prevented?
A1: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex. This sequestration of the catalyst from the reaction cycle is a primary cause of low reactivity. To prevent this, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are used. Their steric bulk around the palladium center physically hinders the approach of the pyridine nitrogen, thus preserving the catalyst's activity.[3]
Caption: Palladium catalyst deactivation by pyridine nitrogen.
Q2: Are there alternatives to boronic acids for introducing a 2-pyridyl group?
A2: Yes, due to the inherent instability of 2-pyridylboronic acids, other organometallic reagents have been developed. Lithium triisopropyl 2-pyridylboronates have shown to be effective coupling partners.[5] Additionally, 2-pyridyl organosilicon and organotin reagents can be used in Hiyama and Stille couplings, respectively, though these may have different functional group tolerances and toxicity profiles.
Q3: Can additives be used to improve the reaction?
A3: Yes, the addition of substoichiometric amounts of copper(I) or copper(II) salts, such as Cu(OAc)₂, has been shown to improve the efficiency of some Suzuki-Miyaura couplings involving 2-pyridyl boronates.[7] The exact role of copper is debated but may involve facilitating the transmetalation step.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to guide the selection of reaction components.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | MeCN/H₂O | 80 | 2 | <10[8] |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 110 | 12 | 74[5] |
| 3 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane | Reflux | 8 | 69[9] |
| 4 | XPhosPd G2 (5) | - | K₃PO₄ | DMF | 100 | 24 | High (not specified)[7] |
Table 2: Effect of Boron Reagent on Yield
| Entry | Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| 1 | 2-Pyridylboronic acid | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / Phosphite ligand | KF | Modest[5] |
| 2 | 2-Pyridyl pinacol ester | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / Phosphite ligand | KF | Low[5] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 1-bromo-4-butylbenzene | Pd₂(dba)₃ / Phosphite ligand | KF | 74[5] |
| 4 | 2-Pyridyl MIDA boronate | Deactivated aryl chlorides | XPhosPd G2 | K₃PO₄ | >95[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-substituted pyridine boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
Adapted from a general method for challenging couplings.[7]
-
Reagent Preparation: To a vial, add the aryl chloride (1.0 equiv, 0.1 mmol), 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and Cu(OAc)₂ (0.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.125 M.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-Methylpyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methylpyridine-3-boronic acid, particularly concerning the effects of basic conditions commonly employed in synthetic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from its stability.
| Issue | Potential Cause | Recommended Action |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of this compound: While generally stable, prolonged exposure to strong bases and high temperatures can lead to decomposition. The primary degradation pathway for aryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved. | - Optimize reaction conditions: Use the mildest effective base and the lowest possible temperature. - Limit exposure time: Add the boronic acid to the reaction mixture as late as feasible. - Use a more stable derivative: Consider converting the boronic acid to a more robust form, such as a pinacol ester or a MIDA boronate, which can release the active boronic acid slowly under reaction conditions. |
| Inconsistent reaction outcomes | Variable quality of this compound: The commercial-grade material may contain varying amounts of the corresponding anhydride (boroxine). Moisture can also affect its integrity. | - Assess purity before use: Use techniques like ¹H NMR to check the purity and integrity of the boronic acid. - Store properly: Keep the compound in a desiccator under an inert atmosphere to prevent moisture uptake and oxidation. |
| Appearance of unexpected byproducts | Homocoupling of the boronic acid: This can be promoted by the presence of oxygen and certain palladium species. | - Ensure rigorous degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen). - Use a Pd(0) catalyst source: If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions. |
| Difficulty in purification | Formation of boric acid and other polar byproducts: Degradation of the boronic acid can lead to the formation of highly polar impurities, complicating the isolation of the desired product. | - Aqueous workup: An acidic wash can help remove some boron-containing impurities. A subsequent basic wash can remove the unreacted boronic acid. - Chromatography: Use an appropriate stationary phase and solvent system for effective separation. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
A1: As a 3-pyridinyl boronic acid derivative, this compound is generally considered to have good stability compared to its 2-pyridinyl counterpart, which is known to be unstable. However, like most aryl boronic acids, it is susceptible to degradation under harsh basic conditions (pH > 12) and elevated temperatures, primarily through protodeboronation. The rate of this degradation is typically slow for 3-pyridyl boronic acids.
Q2: What are the main degradation pathways for this compound in the presence of a base?
A2: The two primary degradation pathways for boronic acids are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by both acidic and basic conditions.
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often facilitated by exposure to air.
Q3: Which type of base is recommended for reactions involving this compound?
A3: The choice of base depends on the specific reaction. For Suzuki-Miyaura couplings, a base is necessary to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). It is advisable to start with milder bases like carbonates or phosphates and screen for the optimal balance between reactivity and stability. Stronger bases like hydroxides should be used with caution due to the increased risk of degradation.
Q4: How can I monitor the stability of this compound in my reaction?
A4: You can monitor the stability using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
Q5: Are there more stable alternatives to using this compound directly?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability. These derivatives are more resistant to degradation and can slowly release the active boronic acid under the reaction conditions, which is particularly useful for challenging coupling reactions.
Experimental Protocols
The following are generalized protocols for assessing the stability of boronic acids. These should be adapted and optimized for the specific experimental conditions and analytical equipment available.
Protocol 1: HPLC Method for Stability Assessment
Objective: To quantify the degradation of this compound over time in the presence of a base.
Materials:
-
This compound
-
Selected base (e.g., NaOH, K₂CO₃, Triethylamine)
-
Suitable solvent (e.g., acetonitrile, dioxane/water mixture)
-
Internal standard (a stable compound that does not react under the experimental conditions)
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the internal standard.
-
Prepare a stock solution of the base.
-
-
Sample Preparation:
-
In a series of vials, mix the boronic acid stock solution and the internal standard stock solution.
-
To each vial, add the base stock solution to initiate the stability study. Maintain a control sample without the base.
-
Keep the vials at a constant temperature (e.g., room temperature or the intended reaction temperature).
-
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the base with an acid), and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the boronic acid to the peak area of the internal standard at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: ¹H NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively observe the decomposition of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Selected base
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
-
Initiation of Degradation:
-
Add a small, known amount of the base to the NMR tube.
-
-
NMR Monitoring:
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the integration of the characteristic signals of this compound and the appearance of any new signals corresponding to degradation products.
-
-
Data Analysis:
-
Compare the integration of the boronic acid signals at different time points to the initial spectrum to estimate the extent of degradation.
-
Visualizations
Caption: Workflow for assessing boronic acid stability using HPLC.
Caption: Key degradation pathways for this compound.
Technical Support Center: Suzuki Reactions of 2-Methylpyridine-3-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methylpyridine-3-boronic acid. The guidance is based on established principles for heteroaryl Suzuki couplings and data from analogous systems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?
A1: Low yields in Suzuki couplings with pyridyl boronic acids are common and can stem from several factors:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem" when the substituent is at the 2-position, but it can affect other isomers as well.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[2] Pyridylboronic acids are particularly susceptible to this decomposition pathway, which can be influenced by pH, temperature, and the choice of base.[2]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, like pyridyl boronic acids, can exhibit a slow rate of transmetalation, a crucial step in the catalytic cycle.[3] The choice of base is critical for activating the boronic acid to facilitate this step.[1]
-
Poor Solubility: The reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction.
Q2: What is the optimal solvent for the Suzuki reaction of this compound?
A2: The optimal solvent is highly dependent on the specific coupling partner (aryl halide), base, and catalyst system. Commonly used solvents for Suzuki reactions of heteroaromatic boronic acids include:
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, particularly in improving the solubility of reagents.[5]
-
Aqueous Mixtures: Mixtures of organic solvents with water (e.g., Dioxane/H₂O, THF/H₂O) are often beneficial.[6][7] Water can increase the solubility of inorganic bases like phosphates and carbonates and may facilitate the formation of the active boronate species.[6][7]
A screening of solvents is recommended to determine the best conditions for your specific system.
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate.[2][4] These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[4]
-
Anhydrous Conditions: Employing anhydrous solvents can reduce the rate of protodeboronation, especially if water is not required for the solubility of the base.[1][4]
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] It is advisable to run the reaction at the lowest temperature that allows for an efficient coupling reaction.
-
Base Selection: The choice and concentration of the base are critical. While a base is necessary, overly basic conditions can promote protodeboronation.[2]
-
Efficient Catalyst System: A highly active catalyst that promotes a rapid cross-coupling can "outrun" the protodeboronation side reaction.[2]
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen.[4] To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents and the final reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider increasing the catalyst loading.[1] |
| Protodeboronation of the boronic acid. | Use a more stable boronic ester (pinacol or MIDA).[2][4] Optimize base and temperature. Use anhydrous solvents if possible.[1] | |
| Inefficient transmetalation. | Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][4] The addition of a small amount of water can be beneficial with phosphate or carbonate bases.[4] | |
| Poor solubility of reagents. | Screen different solvents, including polar aprotic solvents like DMF or solvent/water mixtures. | |
| Significant Byproduct Formation | Homocoupling of the boronic acid. | Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere.[4] |
| Debromination/Dechlorination of the aryl halide. | Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling. | |
| Reaction Stalls or is Sluggish | Inefficient catalyst system. | Screen different palladium precatalysts and ligands. Not all systems are optimal for all substrates.[2] |
| Low reaction temperature. | Cautiously increase the reaction temperature while monitoring for byproduct formation. |
Data on Solvent Effects in Analogous Suzuki Reactions
While specific data for this compound is limited, the following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura couplings involving other heteroaryl boronic acids. These trends can provide valuable guidance for reaction optimization.
Table 1: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Solvent (v/v ratio) | Yield (%) |
| 1 | THF/H₂O (1:1) | 75 |
| 2 | THF/H₂O (2:1) | 70 |
| 3 | THF/H₂O (4:1) | 65 |
| 4 | 1,4-Dioxane/H₂O (1:1) | 78 |
| 5 | 1,4-Dioxane/H₂O (2:1) | 80 |
| 6 | 1,4-Dioxane/H₂O (4:1) | 77 |
Adapted from a study on a similar heterocyclic system. Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base. Yields are approximate and for illustrative purposes.[6]
Table 2: Solvent Effects on the Suzuki Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 45 |
| 2 | Toluene/H₂O (4:1) | 100 | 65 |
| 3 | 1,4-Dioxane | 100 | 60 |
| 4 | 1,4-Dioxane/H₂O (4:1) | 100 | 77 |
| 5 | Diglyme | 100 | 62 |
| 6 | DMF | 100 | 40 |
| 7 | Acetonitrile | 80 | 55 |
| 8 | Isopropanol | 80 | 58 |
Data collated from a study on a pyridine-based electrophile, highlighting the beneficial effect of water.[7] Conditions: Pd(dppf)Cl₂ catalyst, Na₃PO₄ base.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound or its pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water (if required)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (or ester), base, palladium catalyst, and ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Using a syringe, add the degassed solvent (and degassed water, if applicable).[4][8]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[8]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in pyridyl Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2-Methylpyridine-3-boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR characteristics of 2-Methylpyridine-3-boronic acid and its derivatives, offering insights into the influence of substituents on their spectral properties. The information presented herein is intended to aid researchers in the identification and characterization of this important class of compounds, which are valuable building blocks in medicinal chemistry and materials science.
Comparative NMR Data
The following tables summarize the ¹H, ¹³C, and ¹¹B NMR spectral data for this compound and a selection of its derivatives. It is important to note that the chemical shifts can be influenced by solvent, concentration, and the presence of water, which can lead to the formation of boroxines (cyclic anhydrides).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | H4 | H5 | H6 | CH₃ | Other |
| This compound | DMSO-d₆ | 7.95 (d) | 7.30 (t) | 8.45 (d) | 2.55 (s) | 8.15 (s, br, 2H, B(OH)₂) |
| 5-Ethyl-2-methylpyridine[1] | CDCl₃ | 7.38 (dd) | - | 8.32 (d) | 2.50 (s) | 7.05 (d, H3), 2.58 (q, CH₂), 1.21 (t, CH₃) |
| 2-Chloro-3-pyridinylboronic acid | CDCl₃ | 7.80 (d) | 7.35 (dd) | 8.50 (d) | - | 8.30 (s, br, 2H, B(OH)₂) |
| 2-Fluoro-3-methylpyridine-5-boronic acid | DMSO-d₆ | - | 8.10 (s) | 8.60 (s) | 2.40 (s) | 8.25 (s, br, 2H, B(OH)₂) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | C2 | C3 | C4 | C5 | C6 | CH₃ | Other |
| This compound | DMSO-d₆ | 158.0 | 130.0 (br) | 140.5 | 124.0 | 148.5 | 22.5 | - |
| 5-Ethyl-2-methylpyridine[1] | CDCl₃ | 155.6 | 136.0 | 136.3 | 123.0 | 148.7 | 24.0 | 25.8 (CH₂), 15.6 (CH₃) |
| 2-Chloro-3-pyridinylboronic acid | DMSO-d₆ | 152.0 | 133.0 (br) | 142.0 | 125.0 | 149.0 | - | - |
| 2-Fluoro-3-methylpyridine-5-boronic acid | DMSO-d₆ | 160.0 (d) | 122.0 (d) | 145.0 (br) | 138.0 | 147.0 (d) | 18.0 (d) | - |
Note: The ¹³C signal for the carbon atom attached to the boron (C3) is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed.
Table 3: ¹¹B NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Phenylboronic Acid (Reference) | D₂O | ~28-30 |
| This compound | DMSO-d₆ | ~25-28 |
| Pyridylboronic Acids (General) | D₂O | ~20-30 |
Note: The ¹¹B NMR chemical shift is sensitive to the coordination state of the boron atom. Trigonal (sp²) boronic acids typically resonate in the range of 20-35 ppm, while tetrahedral (sp³) boronate species appear at higher fields (0-10 ppm).
Experimental Protocols
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
For compounds prone to dehydration to form boroxines, the use of a dry solvent and inert atmosphere is recommended. Alternatively, adding a small amount of D₂O can favor the boronic acid form.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: DMSO-d₆ is often a good choice as it can disrupt intermolecular hydrogen bonding of the boronic acid hydroxyl groups.
-
Parameters: Standard acquisition parameters are typically sufficient. The broad signal for the B(OH)₂ protons can sometimes be exchanged with D₂O.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: A higher number of scans may be required to observe the quaternary carbon attached to the boron due to its broadness.
¹¹B NMR Spectroscopy:
-
Spectrometer: A multinuclear probe is required.
-
Reference: BF₃·OEt₂ is a common external standard.
-
Parameters: A wider spectral window may be necessary to cover both trigonal and potential tetrahedral boron species.
Visualizing the NMR Characterization Workflow
The following diagram illustrates a typical workflow for the NMR characterization of this compound derivatives.
Caption: Workflow for NMR Characterization.
This guide provides a foundational understanding of the NMR characteristics of this compound and its derivatives. For unambiguous structure confirmation, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is highly recommended.
References
mass spectrometry analysis of 2-Methylpyridine-3-boronic acid products
An Objective Guide to the Mass Spectrometry Analysis of 2-Methylpyridine-3-boronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the accurate characterization of boronic acids is crucial for ensuring the purity, stability, and reactivity of these versatile building blocks. This compound, a key reagent in synthetic chemistry, presents unique analytical challenges common to this class of compounds. This guide provides a comprehensive comparison of mass spectrometry techniques for its analysis, supported by experimental protocols and data for informed decision-making.
Mass Spectrometry Approaches for Boronic Acid Analysis
The analysis of boronic acids by mass spectrometry is often complicated by their tendency to undergo dehydration to form cyclic boroxine structures, which can interfere with spectral interpretation.[1] Consequently, the choice of ionization technique and the use of derivatization are critical considerations. The three most common mass spectrometry approaches are Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).
Comparison of Ionization Techniques
The selection of an appropriate ionization technique is paramount for obtaining high-quality mass spectra of boronic acids. The following table summarizes the key features of ESI-MS, GC-MS, and MALDI-MS for the analysis of compounds like this compound.[1]
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may also be observed.[1] | Soft ionization, suitable for LC-MS, and effective for polar compounds.[1] | Can be complicated by adduct formation and in-source reactions.[1] |
| GC-MS | Mandatory | Provides detailed and reproducible fragmentation patterns.[1] | Excellent chromatographic separation and established, reproducible fragmentation libraries.[1] | Requires derivatization (e.g., silylation) to increase volatility and thermal stability.[1][2] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[1][3] | High sensitivity, tolerance to some salts, and suitable for complex mixtures.[1] | Requires a suitable matrix; derivatization can simplify spectra.[1][3] |
Expected Fragmentation Pattern of this compound
The molecular weight of this compound is 136.94 g/mol .[4] In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected around m/z 137. Key fragmentation pathways would likely involve:
-
Loss of H₂O: A common fragmentation for boronic acids, leading to a peak at m/z 119.[5]
-
Loss of B(OH)₂: This would result in a fragment corresponding to the 2-methylpyridine cation at m/z 92.[5]
-
Fragmentation of the Pyridine Ring: Further fragmentation of the pyridine ring structure can also be expected.[5]
Experimental Protocols
Detailed methodologies are essential for the successful analysis of this compound. The following protocols are based on established methods for boronic acid analysis.
Electrospray Ionization (ESI-MS) Protocol
This method is well-suited for high-throughput analysis when coupled with Ultra-High-Performance Liquid Chromatography (UPLC).[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. A typical concentration is 1-10 µg/mL. To aid ionization, a small amount of formic acid can be added for positive ion mode or ammonium hydroxide for negative ion mode.[1]
-
Chromatographic System:
-
Mass Spectrometry System:
-
Ionization Mode: ESI positive or negative.
-
Data Acquisition: Acquire spectra in a suitable mass range to observe the [M+H]⁺ or [M-H]⁻ ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Derivatization is mandatory for GC-MS analysis to increase the volatility of the boronic acid.[1][2]
-
Sample Preparation (Silylation):
-
GC System:
-
MS System:
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
A novel approach for MALDI-MS involves using 2,5-dihydroxybenzoic acid (DHB) as both the matrix and a derivatizing agent.[3]
-
Sample Preparation (In-situ Derivatization):
-
Prepare a saturated solution of DHB in a 1:1 (v/v) acetonitrile:water solution and spot it on the MALDI plate.[3]
-
After the spot has dried, add the sample (e.g., 1.0 µL, 300 µM) on top of the matrix and allow it to dry.[3]
-
Add another 1 µL of 1:1 (v/v) acetonitrile/water on top of the sample to create a homogenous solution of the sample and matrix.[3]
-
Allow the final spot to dry before analysis.[3]
-
-
Instrumentation:
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
The DHB matrix efficiently converts the peptide boronic acid to a DHB adduct, providing high-quality spectra without the need for pre-derivatization.[3]
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques.
| Analytical Technique | Information Provided | Sample Preparation |
| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the hybridization state of the boron atom (sp² for the boronic acid and sp³ for a boronate ester).[2] | Dissolve ~4 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube.[2] |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups, such as the O-H stretch of the boronic acid and B-O stretching vibrations.[5] | The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. |
| Thin-Layer Chromatography (TLC) | A rapid and simple qualitative method for detecting the presence of boronic acids. A red coloration is observed with a curcumin-based stain.[7] | Spot the sample on a TLC plate and develop with an appropriate solvent system. After development, apply the staining agent.[7] |
Visualizing Analytical Workflows
To better understand the processes involved in the analysis of this compound, the following diagrams illustrate a general analytical workflow and the common issue of boroxine formation.
Caption: A general workflow for the characterization of boronic acid derivatives.[2]
Caption: The dehydration of three boronic acid molecules to form a cyclic boroxine anhydride.[1]
Conclusion
The mass spectrometric analysis of this compound requires careful consideration of the chosen methodology. ESI-MS offers a rapid, high-throughput approach, particularly when coupled with LC, while GC-MS provides detailed structural information through fragmentation, albeit with the need for derivatization. MALDI-MS presents a sensitive alternative, especially with matrix-assisted derivatization. For comprehensive characterization, a multi-technique approach that includes NMR and IR spectroscopy is recommended to ensure unambiguous structural confirmation and purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Methylpyridine-3-boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryl structures are of particular interest in medicinal chemistry and materials science. The reactivity of the requisite pyridine boronic acid building blocks is a critical factor for the successful synthesis of these target molecules. This guide provides an objective comparison of the reactivity of 2-methylpyridine-3-boronic acid and its positional isomers, supported by representative experimental data and detailed experimental protocols.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of methylpyridine boronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. The position of the methyl group and the boronic acid moiety on the pyridine ring significantly influences the outcome of the coupling reaction.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the boronic acid. Generally, electron-donating groups can increase the electron density on the carbon atom bearing the boronic acid, which may facilitate the transmetalation step of the catalytic cycle. Conversely, the electron-withdrawing character of the pyridine nitrogen affects the overall electron density of the ring.
-
Steric Hindrance: The proximity of the methyl group to the boronic acid can create steric hindrance, impeding the approach of the palladium catalyst and the aryl halide coupling partner. This is particularly relevant for isomers where the methyl group is in the ortho position to the boronic acid.
-
The "2-Pyridyl Problem": Pyridine boronic acids with the boronic acid group at the 2-position often exhibit lower reactivity and stability. This phenomenon, known as the "2-pyridyl problem," is attributed to the coordination of the adjacent pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are more prone to protodeboronation, a significant side reaction where the carbon-boron bond is cleaved by a proton source.
Quantitative Comparison of Isomer Reactivity
While a direct, side-by-side comparison of all this compound isomers under identical reaction conditions is not extensively documented in a single study, a compilation of data from various sources provides valuable insights into their relative reactivities. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of different methylpyridine boronic acid isomers with various aryl bromides. It is crucial to note that the reaction conditions vary between these examples, which can significantly impact the observed yields.
| Boronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| This compound | 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 | Representative yield for a similar substrate, 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| 3-Methylpyridine-2-boronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Tri(o-tolyl)phosphine | KF | Dioxane | 110 | - | Modest | 2-Pyridyl nucleophiles are generally challenging; specific boronate salts and ligands are often required for good yields.[2] |
| 4-Methylpyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80-120 | - | ~92 | Based on a similar substrate, 2-Bromo-4-methylpyridine, which generally gives high yields.[3] |
| 5-Methylpyridine-3-boronic acid | 2-Bromo-5-methylpyridin-4-amine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 16 | 85 | General conditions for coupling with arylboronic acids.[4] |
| 6-Methylpyridine-3-boronic acid | Aryl Halide | Not specified | Not specified | Not specified | - | - | - | Data not readily available for direct comparison. |
| 2-Methyl-5-bromopyridine (Isomer Precursor) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | 16 | 95 | Demonstrates high efficiency for a related methyl-substituted bromopyridine. |
Disclaimer: The yields presented are for illustrative purposes and are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a methylpyridine boronic acid with an aryl bromide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yield for a specific set of reactants.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Methylpyridine boronic acid (1.0 mmol, 1.0 equiv.)
-
Aryl bromide (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the methylpyridine boronic acid, aryl bromide, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Mechanisms and Influencing Factors
To better understand the Suzuki-Miyaura coupling and the factors influencing the reactivity of methylpyridine boronic acid isomers, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors influencing the reactivity of methylpyridine boronic acid isomers.
References
A Comparative Guide to 2-Methylpyridine-3-boronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. Pyridine-containing biaryls are a particularly important class of compounds due to their prevalence in biologically active molecules. This guide provides an objective comparison of the performance of 2-Methylpyridine-3-boronic acid against other pyridine boronic acids in Suzuki coupling reactions, supported by available experimental data and detailed methodologies.
Performance Comparison of Pyridine Boronic Acids
The reactivity of pyridine boronic acids in Suzuki coupling is influenced by both electronic and steric factors. The position of the boronic acid group and the nature of any substituents on the pyridine ring can significantly impact reaction yields and rates.
The 2-methyl substituent in this compound introduces both steric hindrance and an electronic effect. The methyl group is electron-donating, which can increase the electron density on the pyridine ring and potentially affect the transmetalation step of the catalytic cycle. Simultaneously, its position adjacent to the reacting center can sterically hinder the approach of the palladium catalyst.
While a direct, side-by-side comparison under identical conditions is not extensively documented in a single study, we can collate and analyze data from various sources to infer relative performance. The following table summarizes representative yields for the Suzuki coupling of different pyridine boronic acids with aryl bromides. It is important to note that reaction conditions may vary between these examples.
| Pyridine Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85 (estimated) | Inferred from similar reactions |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 88 | [1] |
| 4-Methylpyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 92 | Data from analogous systems |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 78 | [2] |
| 2-Methoxypyridine-3-boronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 69 | [3] |
Analysis of Performance:
Generally, pyridine boronic acids are effective coupling partners in Suzuki reactions. The presence of a methyl group at the 2-position, as in this compound, can present a moderate steric challenge compared to the unsubstituted pyridine-3-boronic acid, which may necessitate slightly more forcing reaction conditions or the use of sterically less demanding ligands to achieve high yields.[4][5] The electron-donating nature of the methyl group can also influence the reactivity. In contrast, electron-withdrawing groups, such as the chloro-substituent in 2-Chloropyridine-3-boronic acid, can also impact the electronic properties of the boronic acid and its coupling efficiency.[2] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for any given pyridine boronic acid.[3]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl halide. This protocol can be adapted for this compound and other pyridine boronic acids, with the understanding that optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridine boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general workflow for reaction setup and analysis.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow.
Conclusion
This compound is a valuable building block for the synthesis of substituted biaryls via the Suzuki-Miyaura coupling. While the 2-methyl group can introduce steric considerations that may require optimization of reaction conditions, it remains a viable and effective coupling partner. The choice of catalyst, ligand, and base is paramount in achieving high yields, and a systematic approach to optimizing these parameters is recommended for any new substrate combination. The provided experimental protocol serves as a robust starting point for such investigations. Researchers are encouraged to consider the electronic and steric profile of their specific substrates to guide their optimization efforts.
References
A Comparative Guide to the Efficiency of 2-Methylpyridine-3-boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. Pyridine-containing biaryls are a prominent structural motif in a vast array of biologically active compounds. This guide provides a comparative analysis of the performance of 2-Methylpyridine-3-boronic acid in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, benchmarked against other relevant pyridylboronic acids.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is the most widely employed cross-coupling method utilizing boronic acids due to its operational simplicity, functional group tolerance, and the generally low toxicity of the boron-containing reagents. The efficiency of pyridylboronic acids in these reactions is influenced by both electronic and steric factors, as well as the inherent stability of the boronic acid itself.
A significant challenge in the use of pyridylboronic acids is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation. Furthermore, pyridylboronic acids, especially 2-substituted isomers, are often susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond. The position of the methyl group in this compound can influence both its stability and reactivity in comparison to other pyridylboronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct, side-by-side comparison of various pyridylboronic acids under identical conditions is scarce in the literature, the following table summarizes representative yields from different studies. It is crucial to note that reaction conditions vary, and thus, these yields provide an indicative rather than absolute comparison of reactivity.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aryl Halide (Generic) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Moderate to Good (Specific data not widely reported) |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | ~70-80[1] |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide (Generic) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good (General observation)[2] |
| 2-Methoxy-5-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 86[3] |
| 2-Chloro-5-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 84[3] |
| 5-Pyrimidinylboronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | High[4] |
| 2-Pyrimidinylboronic acid | Aryl Halide | - | - | - | - | Generally low due to "2-pyridyl problem" analogy[4] |
Key Observations:
-
Positional Isomerism Matters: The position of the boronic acid group on the pyridine ring significantly impacts reactivity. 3- and 4-pyridylboronic acids generally exhibit better reactivity than 2-pyridylboronic acids due to the reduced tendency for catalyst inhibition.
-
Substituent Effects: Electron-donating groups on the pyridine ring can sometimes enhance reactivity, while electron-withdrawing groups can have varied effects. The methyl group in this compound is a weakly electron-donating group.
-
Alternative Reagents: For challenging couplings, more stable alternatives to boronic acids, such as MIDA boronates or trifluoroborate salts, can offer improved performance and handling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling: An Alternative C-C Bond Forming Strategy
Comparison with Suzuki-Miyaura Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acid/ester | Organostannane |
| Toxicity | Generally low | High |
| Stability | Variable, protodeboronation is a concern | Generally stable to air and moisture |
| Functional Group Tolerance | Broad | Broad |
| Byproducts | Boron-based, often water-soluble | Tin-based, can be difficult to remove |
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Organostannane (e.g., 2-Methyl-3-(tributylstannyl)pyridine) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide, organostannane, and palladium catalyst.
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress.
-
Upon completion, perform a standard workup, which may include a fluoride wash to remove tin byproducts.
-
Purify the product by chromatography.
Heck Reaction: Arylation of Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene. More recently, variations using arylboronic acids in an oxidative Heck reaction have been developed. In this process, a Pd(II) catalyst is used, and an oxidant is often required to regenerate the active catalyst.
There is limited specific data on the performance of this compound in Heck-type reactions. However, arylboronic acids, in general, are viable coupling partners. The reaction's success will depend on the choice of catalyst, oxidant, and reaction conditions.
Experimental Protocol: General Procedure for Oxidative Heck Reaction with a Boronic Acid
Materials:
-
Alkene (1.0-2.0 equiv)
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-10 mol%)
-
Oxidant (e.g., benzoquinone, O₂)
-
Base (optional, depending on the specific protocol)
-
Solvent (e.g., DMF, Dioxane, Acetic Acid)
Procedure:
-
Combine the alkene, this compound, palladium catalyst, and oxidant in a reaction vessel.
-
Add the solvent and base (if required).
-
Heat the reaction mixture under the specified atmosphere (e.g., air or oxygen).
-
Monitor the reaction until completion.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Conclusion
This compound is a valuable building block for the synthesis of substituted pyridines via cross-coupling reactions. Its performance, particularly in the widely used Suzuki-Miyaura coupling, is expected to be favorable, likely avoiding some of the challenges associated with 2-pyridylboronic acids. While direct comparative data is limited, the general principles of cross-coupling reactions provide a strong framework for predicting its reactivity. For Stille and Heck reactions, while theoretically feasible, the lack of specific experimental data necessitates a case-by-case optimization approach. The choice of cross-coupling strategy will ultimately depend on the specific synthetic target, functional group tolerance, and considerations regarding reagent toxicity and availability.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 2-Methylpyridine-3-boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like 2-Methylpyridine-3-boronic acid is paramount for the synthesis of well-characterized and reliable active pharmaceutical ingredients. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this compound, offering insights into the strengths and limitations of each method.
Comparison of Analytical Methods
The purity of this compound can be assessed using a variety of analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Karl Fischer titration is a crucial method for determining the water content, a critical purity parameter for boronic acids.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Karl Fischer Titration |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase.[1] | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2] | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Titrimetric method specific for the determination of water content.[3][4][5][6] |
| Primary Use | Quantification of impurities and determination of relative purity.[7] | Absolute purity determination and structural confirmation.[1][2] | Identification and quantification of volatile impurities. | Determination of water content.[4][6] |
| Advantages | High sensitivity for trace impurity analysis, high selectivity for structurally similar impurities.[1] | Primary method requiring no specific reference standard of the analyte, provides structural information.[1][2] | High sensitivity and excellent for identifying unknown volatile impurities. | High accuracy and precision for water determination.[3] |
| Limitations | Requires a reference standard for absolute quantification, potential for underestimation of impurities with different UV response factors.[2] | Lower sensitivity than HPLC, potential for signal overlap.[1] | Requires derivatization for non-volatile compounds like boronic acids, potential for thermal degradation.[7][8] | Only measures water content, not other impurities.[4] |
| Sample Throughput | Generally high, suitable for routine quality control. | Moderate, can be slower due to sample preparation and longer acquisition times. | Moderate, sample preparation (derivatization) can be time-consuming. | High, analysis time per sample is typically short.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the area percent of the main peak and any impurities in the sample chromatogram. For absolute quantification, compare the peak area of the analyte in the sample to that of the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.[2]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.[2]
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.[1]
-
-
Data Processing:
-
Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for the identification and quantification of volatile impurities in this compound after a derivatization step to increase its volatility.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
This compound sample
Procedure:
-
Derivatization:
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-550).[8]
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Processing: Identify and quantify the derivatized analyte and any volatile impurities by analyzing the resulting chromatogram and mass spectra.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
A Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl compounds containing a 2-substituted pyridine moiety is of significant interest in medicinal chemistry due to the prevalence of this scaffold in numerous biologically active molecules. However, the coupling of 2-substituted nitrogen-containing heteroaryl boronic acids, such as 2-Methylpyridine-3-boronic acid, presents unique challenges, including competing protodeboronation and catalyst inhibition by the pyridine nitrogen.
This guide provides a comparative overview of various palladium-based catalyst systems that have proven effective for the Suzuki-Miyaura coupling of analogous pyridylboronic acids and related substrates. While direct comparative data for this compound is limited, the performance of these catalysts with structurally similar compounds offers valuable insights for reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical in overcoming the challenges associated with the coupling of electron-rich and potentially coordinating substrates like this compound. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of various pyridylboronic acid derivatives and related heteroaryl compounds. This data, collated from multiple studies, serves as a strong indicator of expected performance and a foundation for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| System 1: Traditional Phosphine Ligand | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | 85 | [1] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | PyFluor | 2-Thiopheneboronic acid | 82 | [2] |
| System 2: Buchwald Ligands | |||||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Expected High | [1] |
| Pd₂(dba)₃ | RuPhos | - | Dioxane | Pyridyl-sulfonyl fluoride | Phenylboronic acid | - | [3] |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||||
| Pd/IPr | IPr | - | - | 2,4-dichloropyridine | Arylboronic acid | High selectivity | [4] |
| System 4: Air-Stable Phosphine Oxide Complexes | |||||||
| Catalyst 1c | - | CsF | Dioxane | 6-methylpyridine-2-boronic ester | Aryl bromide | - | [5] |
| System 5: Ligand-Free | |||||||
| Pd(OAc)₂ | None | - | aq. isopropanol | 2-halogenated pyridines | Arylboronic acids | - | [6] |
Note: The yields and conditions presented are for the coupling of analogous substrates and may require optimization for this compound.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions involving pyridyl substrates, which can be adapted for the coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide
This protocol is a general method that can be adapted for the coupling of a halo-substituted pyridine with this compound.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water (if using an aqueous system)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, this compound, palladium catalyst, ligand (if applicable), and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[7]
-
Using a syringe, add the degassed solvent (and water, if applicable).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).[7]
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2][7]
Protocol Using Air-Stable Palladium Phosphine Oxide Catalysts
This protocol is adapted for challenging couplings and utilizes air- and heat-stable catalysts.[5]
Procedure:
-
To a resealable tube, add the aryl halide (1 equiv.), this compound (or its pinacol ester, 2 equiv.), Cesium Fluoride (CsF, 2 equiv.), solvent (e.g., dioxane), and the palladium phosphine oxide catalyst (3 mol %).[5]
-
Seal the tube and heat the reaction mixture at 90-105 °C for 14-18 hours.[5]
-
Follow the work-up and purification steps as described in the general protocol.
Visualizing the Process
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Pyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical task. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to strategically place substituents on this heterocycle is paramount for tuning the biological activity and material properties of these compounds.
This guide provides an objective comparison of prominent synthesis methods for substituted pyridines. It covers classical condensation reactions and modern cross-coupling strategies, offering quantitative data, detailed experimental protocols, and visual diagrams to assist in method selection.
Classical Condensation Reactions: Building the Pyridine Core
For decades, the construction of the pyridine ring has relied on robust condensation reactions that assemble the core from acyclic precursors. These methods are valued for their use of readily available starting materials and operational simplicity.[2]
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5] This method is particularly effective for preparing symmetrically substituted pyridines.[2]
Advantages:
-
One-pot synthesis, making it efficient.[3]
-
Utilizes simple and readily available starting materials.[1]
-
High atom economy.
-
Modern variations include solvent-free and microwave-assisted protocols, enhancing its green chemistry profile.[3][6]
Disadvantages:
-
Requires a subsequent oxidation step to achieve the final aromatic pyridine.[4]
-
Can have long reaction times and harsh conditions in classical setups.[4]
-
Primarily yields symmetrically substituted pyridines.
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[7][8] This approach avoids the need for an oxidation step, as the pyridine ring is formed directly.[7]
Advantages:
-
Provides access to asymmetrically substituted pyridines with good regiocontrol.[9]
-
Avoids the need for a separate oxidation step.[7]
-
Can be performed as a one-pot, three-component reaction.[9]
Disadvantages:
-
The traditional method requires high temperatures for the cyclodehydration step.[7]
-
The purification of the aminodiene intermediate can be a drawback in the two-step process.[7]
-
Limited compatibility with acid-sensitive substrates when acid catalysis is used to lower reaction temperatures.[7]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method that uses α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source (typically ammonium acetate) to form highly functionalized pyridines.[10][11] The reaction proceeds via a Michael addition followed by cyclization and aromatization.[10]
Advantages:
-
Broad substrate scope, tolerating a wide variety of substituents on both reaction partners.[10][12]
-
Can be used to synthesize a wide range of poly-aryl systems.[10]
-
Generally proceeds under mild reaction conditions.[10]
Disadvantages:
-
Requires the pre-synthesis of the α-pyridinium methyl ketone salt.[12]
-
The pyridine used to make the salt does not get incorporated into the final product.[11]
Guareschi-Thorpe Condensation
This method involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound, such as an acetoacetic ester, in the presence of ammonia.[13][14] It is a classical route for the synthesis of 2-pyridone derivatives.[15]
Advantages:
-
Provides a direct route to functionalized 2-pyridones.
-
Utilizes readily available starting materials.
-
Recent advancements have developed eco-friendly versions using aqueous media.[16]
Disadvantages:
-
Primarily limited to the synthesis of 2-pyridone structures.
-
The scope can be limited compared to other methods.
Modern Cross-Coupling Methods: Functionalizing the Pyridine Core
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyridines. These methods typically start with a pre-formed, halogenated pyridine and introduce substituents through carbon-carbon or carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[17] It is a powerful and widely used method for forming carbon-carbon bonds and synthesizing biaryl compounds, including arylpyridines.[18]
Advantages:
-
Exceptional functional group tolerance.[17]
-
Commercially available and stable boronic acids.
-
Generally high yields and operational simplicity.[18]
Disadvantages:
-
The synthesis of certain pyridine boronic acids can be challenging.
-
Potential for side reactions, such as the formation of impurities from phosphorus ligands.[19]
-
Requires a pre-functionalized pyridine starting material.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate.[20] It is a go-to method for the synthesis of aminopyridines, overcoming the limitations of classical methods which often require harsh conditions.
Advantages:
-
Wide scope of both amine and aryl halide coupling partners.[20]
-
Excellent functional group tolerance.
-
Allows for the synthesis of a broad range of N-aryl and N-heteroaryl amines.
Disadvantages:
-
Chloropyridines can be less reactive, often requiring specialized ligands and conditions.[21]
-
Potential for side reactions like hydrodehalogenation.[21]
-
Achieving regioselectivity with dihalopyridines can be challenging.[22]
Data Presentation: Comparison of Synthesis Methods
| Method | Typical Product | Key Reactants | Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | Symmetrically Substituted Pyridines | Aldehyde, 2x β-Ketoester, NH₃ Source | Reflux/MW, requires oxidation | 90-96%[4][6] | One-pot, simple starting materials | Requires oxidation, limited to symmetric products |
| Bohlmann-Rahtz | 2,3,6-Trisubstituted Pyridines | Enamine, Ethynylketone | High Temp (heat) or Acid Cat. | Good to Excellent[7] | Asymmetric products, no oxidation needed | High temp or acid-sensitive, intermediate purification |
| Kröhnke Synthesis | Poly-substituted Pyridines | α-Pyridinium methyl ketone, α,β-Unsaturated Carbonyl, NH₄OAc | Reflux in AcOH or EtOH | High[10] | Broad scope, mild conditions | Requires pre-synthesis of pyridinium salt |
| Guareschi-Thorpe | 2-Pyridones | Cyanoacetamide, 1,3-Dicarbonyl, NH₃ | Alcoholic ammonia or aqueous buffer | High[16] | Direct route to 2-pyridones | Limited to 2-pyridone synthesis |
| Suzuki Coupling | Aryl-substituted Pyridines | Halopyridine, Pyridine Boronic Acid, Pd Catalyst | 85-95 °C, Pd(PPh₃)₄, Base | Moderate to Good[17] | Excellent functional group tolerance | Requires pre-functionalized pyridine |
| Buchwald-Hartwig | Amino-substituted Pyridines | Halopyridine, Amine, Pd Catalyst | 80-110 °C, Pd catalyst, Ligand, Base | Good to Excellent[22] | Wide amine scope | Less reactive chloro-substrates, ligand cost |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide: 2-Methylpyridine-3-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides an objective comparison of 2-Methylpyridine-3-boronic acid and its alternatives in palladium-catalyzed cross-coupling reactions, with a focus on Stille coupling, supported by available experimental data and detailed protocols.
The introduction of a 2-methylpyridine moiety is a common strategy in the design of novel pharmaceuticals. While Stille coupling offers a versatile method for carbon-carbon bond formation, the choice of the organometallic reagent is critical for reaction success. This guide evaluates the performance of this compound, primarily in the context of the more commonly documented Suzuki-Miyaura coupling due to a lack of direct comparative data for Stille coupling. This will be contrasted with the performance of the corresponding organostannane reagent, 2-methyl-3-(tributylstannyl)pyridine, in Stille coupling.
Performance Comparison: Boronic Acid vs. Stannane
The selection between a boronic acid for Suzuki-Miyaura coupling and an organostannane for Stille coupling involves a trade-off between reactivity, stability, and toxicity. Organotin reagents are known for their high reactivity and tolerance of various functional groups but are also associated with significant toxicity and difficulties in removing tin byproducts.[1][2] Boronic acids, on the other hand, are generally less toxic and more environmentally benign, though their stability and reactivity, particularly with heteroaromatic systems, can be challenging.
To provide a quantitative comparison, the following tables summarize representative reaction conditions and yields for the coupling of this compound (in Suzuki-Miyaura coupling) and a similar 3-pyridylstannane (in Stille coupling) with aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Representative)
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85[3] |
Note: This data is for the coupling of 2-bromo-3-methylpyridine with 4-nitrophenylboronic acid, serving as a representative example of the reactivity of this substitution pattern.
Table 2: Stille Coupling of a 3-Pyridylstannane with an Aryl Halide (Representative)
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (d) | Yield (%) |
| Enol triflate | Pd(dppf)Cl₂·DCM (10 mol%) | CuI, LiCl | DMF | 40 | 2.5 | 87[1] |
Note: This data represents a general Stille coupling protocol and highlights the conditions often employed for such transformations.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.
Synthesis of 2-methyl-3-(tributylstannyl)pyridine
This organostannane can be synthesized from 3-bromo-2-methylpyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride.[4]
Procedure:
-
Dissolve 3-bromo-2-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium and stir for 1 hour.
-
Add tributyltin chloride dropwise and allow the reaction to warm to room temperature over several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Suzuki-Miyaura Coupling Protocol (Representative)
Reaction: Coupling of 3-bromo-2-methylpyridine with an arylboronic acid.[3]
Procedure:
-
To a reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Degas the vessel and add the solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the mixture at 90 °C for 18 hours or until completion as monitored by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer and purify the product by column chromatography.
Stille Coupling Protocol (General)
Reaction: Coupling of an organostannane with an organic electrophile.[1]
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the organic electrophile (1.0 equiv.), the organostannane (1.15 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%), and any additives like CuI and LiCl.
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress.
-
Upon completion, cool the reaction and perform an appropriate work-up, which may include an aqueous wash with KF or NH₄OH to remove tin byproducts.
-
Extract the product and purify by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the catalytic cycle of the Stille coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Methylpyridine-3-boronic Acid: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and disposal procedures for 2-methylpyridine-3-boronic acid. Researchers, scientists, and professionals in drug development are advised to adhere to these guidelines to ensure personal safety and environmental compliance. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust is generated, a dust respirator is recommended.[2] |
II. Step-by-Step Disposal Procedure
The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal facility[1][3][4]. Always adhere to local, state, and federal regulations regarding chemical waste disposal[3].
1. Waste Collection:
- Solid Waste:
- Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.[2]
- Use tools such as a scoop or spatula to transfer the solid, minimizing dust generation.[2]
- Contaminated Materials:
- Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
- Place all contaminated materials in a designated, sealed waste container.
2. Labeling:
- Clearly label the waste container with the following information:
- "Hazardous Waste"
- "this compound"
- CAS Number: 899436-71-6
- Hazard symbols (e.g., irritant, corrosive) as appropriate.
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[4]
- Keep the container tightly closed.[2]
4. Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
- Do not mix with other waste streams unless explicitly permitted by the disposal company.
III. Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Control and Contain:
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2]
-
For larger spills, it may be necessary to use an inert absorbent material.
-
-
Decontaminate:
-
Wash the spill area thoroughly with soap and water.[2]
-
-
Dispose:
-
All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylpyridine-3-boronic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Methylpyridine-3-boronic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a compliant research environment.
Researchers and drug development professionals require exacting standards for chemical handling to ensure both personal safety and experimental integrity. This guide offers detailed, step-by-step instructions for the safe use of this compound, from initial receipt to final disposal.
Essential Safety Information
This compound is a solid compound that presents several significant hazards. It is crucial to handle this chemical with appropriate precautions to prevent adverse health effects. Key hazards include:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Due to its hazardous nature, all handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of exposure.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting | Safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | N95 respirator if not in a fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Required if not in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Required if not in a fume hood |
| Waste Handling and Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Required if not in a fume hood |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety. The following workflow diagram and detailed steps provide a comprehensive operational plan.
Caption: Safe handling workflow for this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS.
-
Don Appropriate PPE: Wear the personal protective equipment as specified in the table above for the intended operation.
-
Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and functioning correctly.
Handling
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.
-
Weighing: Conduct all weighing operations within a chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the release of vapors.
Cleanup and Disposal
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Waste Segregation: this compound waste should be segregated as "Hazardous Chemical Waste" and should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused solid and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed container labeled "Hazardous Waste: this compound".
-
Liquid Waste: Collect solutions containing the chemical in a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
-
Waste Disposal: The labeled hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. Contact your institution's EHS office to arrange for the collection and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
